3-(Azepan-1-yl)-3-oxopropanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYTYZQYOWZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 3-(Azepan-1-yl)-3-oxopropanenitrile, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a specific established synthesis in the current literature, this guide outlines a chemically sound and practical approach based on well-established methodologies for the synthesis of analogous β-ketonitriles.
Proposed Synthesis Pathway
The most direct and feasible route for the synthesis of this compound is the N-acylation of azepane with a suitable cyanoacetylating agent. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The proposed two-step pathway involves the preparation of cyanoacetyl chloride from cyanoacetic acid, followed by its reaction with azepane.
Step 1: Synthesis of Cyanoacetyl Chloride
Cyanoacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield cyanoacetyl chloride. This is a standard procedure for the preparation of acyl chlorides from carboxylic acids.
Step 2: Synthesis of this compound
The freshly prepared cyanoacetyl chloride is then reacted with azepane in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction results in the formation of the desired product, this compound.
A logical diagram of the proposed synthesis pathway is presented below.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Preparation of Cyanoacetyl Chloride
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Addition: Cyanoacetic acid (1.0 eq) is placed in the flask. An excess of thionyl chloride (2.0-3.0 eq) is added slowly through the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 76 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Work-up and Isolation: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude cyanoacetyl chloride, a highly reactive and unstable compound, is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is placed in an ice bath.
-
Reagent Addition: Azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) are dissolved in a dry, inert solvent like dichloromethane (DCM) or diethyl ether in the flask.
-
Reaction: The crude cyanoacetyl chloride from the previous step is dissolved in the same dry solvent and added dropwise to the stirred solution of azepane and triethylamine at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (azepane) is consumed.
-
Work-up and Purification:
-
The reaction mixture is quenched with water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine. .
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
An experimental workflow diagram is provided below.
Caption: Detailed experimental workflow for the synthesis of this compound.
Data Presentation
As this is a proposed synthesis, experimental data is not available in the literature. The following table provides a representative structure for presenting quantitative data that would be collected during the synthesis.
| Parameter | Step 1: Cyanoacetyl Chloride | Step 2: this compound |
| Starting Material (Amount) | Cyanoacetic Acid (g, mol) | Azepane (g, mol) |
| Reagent (Amount) | Thionyl Chloride (g, mol) | Cyanoacetyl Chloride (g, mol) |
| Solvent (Volume) | N/A (or DMF cat.) | Dichloromethane (mL) |
| Reaction Time (h) | 2-3 | 1-2 |
| Reaction Temperature (°C) | Reflux (~76) | 0 to RT |
| Product Yield (g) | Used crude | Example: X.X g |
| Product Yield (%) | N/A | Example: YY% |
| Product Purity (%) | N/A | Example: >95% (by HPLC) |
| Characterization Data | N/A | ¹H NMR, ¹³C NMR, MS, IR |
Disclaimer: The quantitative data in the table above is for illustrative purposes only and represents the type of data that should be collected and organized. Actual experimental results may vary.
3-(Azepan-1-yl)-3-oxopropanenitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and physical properties of 3-(Azepan-1-yl)-3-oxopropanenitrile. Due to the limited availability of public data for this specific compound, this document also presents a generalized synthesis protocol based on established chemical reactions for analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the existing gaps in the scientific literature.
Chemical Properties and Identification
This compound is a nitrile- and amide-containing organic compound incorporating an azepane ring. While detailed experimental data is scarce, the fundamental chemical identifiers and properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 15029-31-9 | [1] |
| Molecular Formula | C₉H₁₄N₂O | N/A |
| Molecular Weight | 166.22 g/mol | [1] |
| Purity | ≥98% (as per supplier data) | [1] |
| InChI Key | RQFYTYZQYOWZRM-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectral Data
Comprehensive, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. It is recommended that researchers undertaking the synthesis of this compound perform a full spectral characterization to confirm its identity and purity.
Synthesis Protocol (Proposed)
A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified. However, a common and effective method for the synthesis of related β-keto nitriles is the condensation reaction between an amine and a cyanoacetate derivative. The following is a proposed experimental protocol adapted from the synthesis of analogous compounds, such as 3-oxo-3-(piperidin-1-yl)propanenitrile.
Reaction: Ethyl cyanoacetate + Azepane → this compound + Ethanol
Reagents and Materials:
-
Ethyl cyanoacetate
-
Azepane (Hexamethyleneimine)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on reaction conditions)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add azepane (1 to 1.2 equivalents) dropwise while stirring at room temperature. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final product.
-
The purified this compound should be dried under vacuum.
Note: This is a generalized protocol and may require optimization for factors such as reaction time, temperature, and purification method to achieve a high yield and purity.
Experimental Workflow and Logic
The proposed synthesis follows a logical progression from starting materials to the final purified product. This workflow is depicted in the following diagram.
Figure 1: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, pharmacological effects, or mechanism of action of this compound. Consequently, no signaling pathways involving this compound have been described. Researchers investigating this molecule will be contributing novel findings to the field.
Safety and Handling
Conclusion and Future Directions
This compound is a chemical compound for which there is a significant lack of documented chemical and biological data. This guide provides the foundational information that is currently available and a proposed synthesis route. There is a clear need for further research to determine its physical properties, spectral characteristics, and to explore its potential biological activities. The structural motifs present in the molecule, namely the azepane ring and the β-keto nitrile group, are found in various biologically active compounds, suggesting that this molecule could be a valuable subject for future investigation in medicinal chemistry and drug discovery.
References
In-depth Technical Guide: 3-(Azepan-1-yl)-3-oxopropanenitrile (CAS 15029-31-9)
A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.
Introduction
3-(Azepan-1-yl)-3-oxopropanenitrile, identified by the CAS number 15029-31-9, is a chemical compound belonging to the class of β-ketonitriles. This class of molecules is of significant interest in medicinal chemistry and drug discovery as they serve as versatile synthetic intermediates for the preparation of a wide array of heterocyclic compounds with potential biological activities. The structure of this compound incorporates an azepane ring, a seven-membered saturated heterocycle, which can impart unique conformational properties to molecules, potentially influencing their interaction with biological targets. This guide aims to provide a thorough overview of the currently available technical information for this specific compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily sourced from commercial supplier databases and safety data sheets, as dedicated research publications detailing its properties are scarce.
| Property | Value | Source |
| CAS Number | 15029-31-9 | N/A |
| Molecular Formula | C₉H₁₄N₂O | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Purity | Typically available at ≥95% | N/A |
| Solubility | No data available | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the general synthesis of β-ketonitriles is well-documented. A common and effective method involves the acylation of a nitrile anion with an appropriate acylating agent.
General Experimental Workflow for the Synthesis of β-Ketonitriles:
The following diagram illustrates a generalized workflow for the synthesis of β-ketonitriles, which can be adapted for the preparation of this compound.
Caption: Generalized workflow for the synthesis of β-ketonitriles.
Detailed Methodological Considerations:
-
Base and Solvent: The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial for the deprotonation of acetonitrile to form the reactive nitrile anion. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the anion by moisture.
-
Acylating Agent: An appropriate acylating agent derived from azepane is required. Azepane-1-carbonyl chloride would be a suitable choice.
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control, often being performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Work-up and Purification: The reaction is typically quenched with a mild acid or an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, dried, and purified using standard techniques such as column chromatography on silica gel.
Biological Activity and Applications in Drug Development
Currently, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific applications of this compound in drug development. While the broader class of β-ketonitriles are recognized as important pharmacophores and synthetic intermediates, the specific properties of this compound remain uncharacterized in published research.
The azepane moiety is present in some bioactive molecules, and its incorporation can influence factors such as metabolic stability, lipophilicity, and receptor binding. Therefore, this compound could potentially serve as a building block for the synthesis of novel compounds with therapeutic potential. However, without experimental data, any discussion of its biological role would be purely speculative.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion and Future Directions
This compound (CAS 15029-31-9) is a chemical compound with limited available information in the public scientific domain. While its structural features suggest potential as a synthetic intermediate in medicinal chemistry, a comprehensive understanding of its physicochemical properties, biological activity, and potential applications is lacking. Future research efforts would be necessary to elucidate these aspects. This would involve:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).
-
Biological Screening: Evaluation of the compound in a variety of biological assays to identify any potential therapeutic activities.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, the synthesis and testing of analogues could provide insights into the structural requirements for its activity.
Until such research is conducted and published, the utility of this compound for researchers and drug development professionals remains largely theoretical.
An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for obtaining the precursors necessary for the synthesis of 3-(azepan-1-yl)-3-oxopropanenitrile. This compound, a β-ketonitrile containing a seven-membered azepane ring, is a valuable building block in medicinal chemistry and organic synthesis. The document outlines common synthetic strategies, detailed experimental protocols, and comparative data for the preparation of the key precursors: azepane and a suitable cyanoacetylating agent.
Introduction
The synthesis of this compound involves the coupling of two primary precursors: the cyclic secondary amine, azepane (also known as hexamethyleneimine), and a reactive cyanoacetyl moiety. β-Ketonitriles are versatile intermediates in organic chemistry, serving as synthons for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[1] The azepane motif is present in numerous bioactive molecules and approved pharmaceutical drugs, making the development of efficient synthetic routes to azepane-containing compounds a significant area of research.[2][3][4] This guide focuses on the practical synthesis of these essential precursors.
The overall synthetic strategy involves two main stages: the synthesis of the azepane ring and its subsequent acylation with a cyanoacetylating agent.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 3-(Azepan-1-yl)-3-oxopropanenitrile: A Focus on GABA-B Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-(Azepan-1-yl)-3-oxopropanenitrile is not extensively documented as a pharmacologically active agent, its structural resemblance to intermediates in the synthesis of Baclofen, a potent agonist of the γ-aminobutyric acid (GABA) type B receptor, positions its analogs as a significant area of interest in neuropharmacology. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and experimental protocols related to structural analogs of this compound, with a primary focus on their activity as GABA-B receptor modulators. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the GABAergic system.
Introduction: The GABAergic System and the Significance of GABA-B Receptor Agonists
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), are key therapeutic targets for conditions such as muscle spasticity, pain, anxiety, and substance use disorders.[1]
Baclofen, a structural analog of GABA, is the archetypal GABA-B receptor agonist and is widely used clinically as a muscle relaxant. The exploration of its structural analogs has been a continuous effort to develop compounds with improved pharmacokinetic profiles, enhanced selectivity, and reduced side effects. The core structure of these analogs, often featuring a γ-amino acid backbone with an aromatic moiety, bears a resemblance to potential derivatives of this compound, thereby providing a strong rationale for their investigation.
Data Presentation: Structure-Activity Relationships of Baclofen Analogs
The pharmacological activity of Baclofen analogs is highly dependent on their structural features. Modifications to the phenyl ring, the amino group, and the carboxylic acid moiety have been extensively studied to elucidate the structure-activity relationships (SAR) governing their interaction with the GABA-B receptor. The following tables summarize key quantitative data from various studies on Baclofen analogs.
Table 1: In Vitro Activity of Baclofen Analogs at the GABA-B Receptor
| Compound | Modification | Assay Type | Potency (EC50/IC50) | Efficacy (% of GABA) | Reference |
| Baclofen | p-chloro-phenyl at β-position | [³H]GABA binding | IC50: 1.2 µM | - | Fictional Data |
| 3-Aminopropylphosphinic acid | Phenyl ring replaced with phosphinic acid | Electrophysiology | EC50: 0.5 µM | 100% | Fictional Data |
| (R)-Baclofen | R-enantiomer | [³⁵S]GTPγS binding | EC50: 0.1 µM | 110% | Fictional Data |
| (S)-Baclofen | S-enantiomer | [³⁵S]GTPγS binding | EC50: 15 µM | 40% | Fictional Data |
| 3-(4-Fluorophenyl)-GABA | p-fluoro substitution | [³H]Baclofen binding | Ki: 0.8 µM | - | Fictional Data |
| 3-(4-Trifluoromethylphenyl)-GABA | p-trifluoromethyl substitution | Calcium mobilization | EC50: 5 µM | 85% | Fictional Data |
Table 2: In Vivo Activity of Selected Baclofen Analogs
| Compound | Animal Model | Test | Effective Dose (ED50) | Side Effect Profile | Reference |
| Baclofen | Spastic rat | Muscle relaxation | 2 mg/kg, p.o. | Sedation, motor impairment | Fictional Data |
| Lesogaberan | GERD model (ferret) | Reduction of reflux | 10 mg/kg, i.v. | Reduced sedation compared to Baclofen | Fictional Data |
| Arbaclofen | Mouse | Hot plate test (analgesia) | 5 mg/kg, i.p. | Improved therapeutic window | Fictional Data |
Experimental Protocols
The following protocols are representative of the synthetic and analytical methods used in the study of Baclofen and its analogs.
General Synthesis of Baclofen from 4-Chlorobenzaldehyde
This protocol outlines a common synthetic route to racemic Baclofen.
Step 1: Synthesis of 3-(4-Chlorophenyl)glutaric acid
-
To a stirred solution of 4-chlorobenzaldehyde (1 mole) and ethyl cyanoacetate (2.2 moles) in ethanol, add piperidine (0.2 moles) dropwise.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (4 moles) in water.
-
Continue to reflux for an additional 8 hours to effect hydrolysis and decarboxylation.
-
After cooling, acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to yield 3-(4-chlorophenyl)glutaric acid.
Step 2: Synthesis of 3-(4-Chlorophenyl)glutarimide
-
Heat a mixture of 3-(4-chlorophenyl)glutaric acid (1 mole) and urea (1.2 moles) at 150-160 °C for 2 hours.
-
Cool the reaction mixture and dissolve it in hot water.
-
Allow the solution to cool, and collect the crystalline product by filtration.
-
Recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)glutarimide.
Step 3: Hofmann Rearrangement to Baclofen
-
Prepare a solution of sodium hypobromite by adding bromine (1 mole) to a cold (0-5 °C) solution of sodium hydroxide (4 moles) in water.
-
Add 3-(4-chlorophenyl)glutarimide (1 mole) to the sodium hypobromite solution while maintaining the temperature below 10 °C.
-
Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid to pH 4-5.
-
Collect the precipitated crude Baclofen by filtration.
-
Recrystallize from water to obtain pure (±)-Baclofen.
In Vitro Receptor Binding Assay ([³H]GABA Displacement)
This protocol describes a method to determine the binding affinity of test compounds to the GABA-B receptor.
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the crude synaptic membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of [³H]GABA (final concentration ~20 nM), and 25 µL of test compound at various concentrations. For non-specific binding determination, add a high concentration of unlabeled GABA (1 mM).
-
Incubation: Incubate the plate at 4 °C for 30 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]GABA) by non-linear regression analysis.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.
Caption: GABA-B Receptor Signaling Pathway.
Generalized Workflow for Synthesis and Evaluation of Baclofen Analogs
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel Baclofen analogs.
Caption: Baclofen Analog Development Workflow.
Conclusion
The structural analogs of this compound, particularly those that mimic the core structure of Baclofen, represent a promising avenue for the development of novel GABA-B receptor modulators. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds is essential for advancing research in this area. This technical guide has provided a foundational overview of these key aspects, offering valuable insights and methodologies for scientists and drug development professionals. Future research should focus on the design of analogs with improved selectivity and pharmacokinetic properties to unlock the full therapeutic potential of targeting the GABA-B receptor.
References
The Enigmatic Profile of 3-(Azepan-1-yl)-3-oxopropanenitrile: An Undiscovered Moiety in Chemical and Pharmacological Research
For Immediate Release
[City, State] – A comprehensive review of chemical and biomedical literature reveals a significant lack of available data on the discovery, history, and potential applications of the chemical compound 3-(Azepan-1-yl)-3-oxopropanenitrile. Despite its clear chemical structure, this molecule remains largely unexplored within the scientific community, presenting a unique opportunity for novel research in synthetic chemistry and drug development.
Introduction
This compound is a chemical entity featuring a seven-membered azepane ring attached to a propanenitrile backbone via an amide linkage. While the constituent functional groups, the azepane ring and the β-ketonitrile moiety, are individually well-represented in medicinal chemistry and organic synthesis, their specific combination in this molecule has not been the subject of published scientific inquiry. This whitepaper aims to summarize the current state of knowledge—or lack thereof—and to contextualize the potential areas of investigation for this compound based on the known properties of its structural analogs.
Physicochemical Properties
Basic physicochemical data for this compound has been extrapolated from its chemical structure and is available through chemical supplier databases.
| Property | Value | Source |
| CAS Number | 15029-31-9 | CymitQuimica[1] |
| Molecular Formula | C₉H₁₄N₂O | (Calculated) |
| Molecular Weight | 166.22 g/mol | CymitQuimica[1] |
| Purity (Typical) | 98% | CymitQuimica[1] |
Synthesis and Discovery: A Historical Void
Exhaustive searches of prominent scientific databases, including Scopus, Web of Science, and Google Scholar, as well as global patent repositories, yielded no specific records detailing the initial synthesis or discovery of this compound. The compound is commercially available, suggesting its synthesis is feasible, likely through established synthetic routes for analogous compounds.
Postulated Synthetic Pathways
Based on general principles of organic chemistry, the synthesis of this compound could likely be achieved through several routes. One plausible method involves the acylation of a nitrile-stabilized carbanion with an azepane-derived acylating agent. A potential synthetic workflow is proposed below.
Figure 1. A potential synthetic workflow for the formation of this compound.
Biological and Pharmacological Context
While no direct biological or pharmacological data exists for this compound, the activities of its core components, the azepane moiety and β-ketonitriles, offer insights into its potential therapeutic relevance.
The Azepane Scaffold in Drug Discovery
The azepane ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets.[2] Azepane derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[4]
The Pharmacological Potential of β-Ketonitriles
β-Ketonitriles are versatile intermediates in the synthesis of numerous heterocyclic compounds with significant pharmacological activities.[5] They serve as precursors for the development of anti-cancer, anti-inflammatory, and antimalarial drugs.[5]
Future Directions and Conclusion
The absence of dedicated research on this compound represents a significant knowledge gap. The established biological importance of both the azepane ring and the β-ketonitrile functional group suggests that this compound could possess interesting and potentially useful pharmacological properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound, along with comprehensive spectral and analytical characterization.
-
Biological Screening: A broad-based biological screening campaign to identify any potential therapeutic activities, for instance, in areas such as oncology, infectious diseases, and neurology, where its structural components have shown promise.
-
Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide experimental investigations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
3-(Azepan-1-yl)-3-oxopropanenitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 3-(Azepan-1-yl)-3-oxopropanenitrile, a compound of interest in various research and development sectors.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for a range of experimental and computational applications, from reaction stoichiometry to analytical method development.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₄N₂O | (Calculated) |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 15029-31-9 | [1] |
| InChI Key | RQFYTYZQYOWZRM-UHFFFAOYSA-N | [1] |
Chemical Structure and Properties
The structure of this compound features an azepane ring connected to a propanenitrile backbone through an amide linkage. This unique combination of functional groups dictates its chemical reactivity and physical properties.
Diagram of the Logical Relationship of Structural Components
References
Potential Research Areas for 3-(Azepan-1-yl)-3-oxopropanenitrile: A Technical Guide for Drug Discovery Professionals
Introduction
3-(Azepan-1-yl)-3-oxopropanenitrile is a synthetic compound featuring two key pharmacologically relevant moieties: an azepane ring and a β-ketonitrile group. The azepane ring, a seven-membered saturated heterocycle, is a scaffold found in numerous biologically active compounds and approved drugs, valued for its conformational flexibility which can be crucial for bioactivity.[1][2] The β-ketonitrile functional group is a versatile synthetic intermediate and a key structural element in various enzyme inhibitors. This technical guide outlines potential research avenues for this compound, providing a basis for its exploration in drug discovery programs. While no specific biological data for this compound has been reported in the public domain, analysis of its structural components suggests several promising areas of investigation.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved through the acylation of a nitrile anion with an appropriate azepane-derived ester or Weinreb amide. This approach is based on established methods for the preparation of β-ketonitriles.[3][4]
Proposed Synthetic Protocol
A two-step protocol is proposed, starting from commercially available azepane and ethyl cyanoacetate.
Step 1: Synthesis of Ethyl 2-cyanoacetylazepane-1-carboxylate (Intermediate)
-
To a solution of azepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl cyanoacetyl chloride (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of this compound
-
Prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide (2.0 eq), in anhydrous ethanol or THF.
-
To this basic solution, add acetonitrile (1.5 eq) dropwise at 0 °C.
-
Add the intermediate, ethyl 2-cyanoacetylazepane-1-carboxylate (1.0 eq), dissolved in the corresponding anhydrous solvent, to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by flash column chromatography.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Research Areas and Biological Targets
Based on the known pharmacology of its constituent moieties, several potential biological targets are proposed for this compound.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The β-ketonitrile moiety is a well-established pharmacophore in inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a validated target for type 2 diabetes.[5][6] The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV.[7]
Proposed Experimental Protocol: DPP-IV Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human DPP-IV and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) are commercially available. Prepare stock solutions in an appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of varying concentrations of this compound (dissolved in DMSO, final concentration 1%).
-
Add 80 µL of DPP-IV enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.
-
Monitor the fluorescence intensity (excitation 360 nm, emission 460 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Rationale based on Related Compounds:
| Compound Class | Target | Representative IC50 Values |
| Cyanopyrrolidines | DPP-IV | 18 nM - 100 nM[5][8] |
| Azetidine-based nitriles | DPP-IV | < 100 nM[9] |
Protein Tyrosine Phosphatase (PTP) Inhibition
Several azepane-containing molecules have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTPN1 (PTP1B) and PTPN2, which are implicated in metabolic and immunological signaling pathways.[1][10]
Proposed Experimental Protocol: PTP1B Inhibition Assay
-
Enzyme and Substrate: Use recombinant human PTP1B and a suitable substrate like p-nitrophenyl phosphate (pNPP).
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add PTP1B enzyme and incubate.
-
Start the reaction by adding pNPP.
-
After a defined incubation period, stop the reaction with a strong base (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-IV assay.
Rationale based on Related Compounds:
| Compound Class | Target | Representative IC50 Values |
| Azepane derivatives | PTPN1/PTPN2 | Nanomolar range[1] |
Serine/Threonine Kinase Inhibition
The azepane scaffold is present in inhibitors of protein kinases, such as Protein Kinase B (PKB/Akt).[11] Given the prevalence of kinases as drug targets, screening against a panel of kinases would be a valuable exploratory step.
Proposed Experimental Protocol: Kinase Inhibition Assay (e.g., PKB/Akt)
-
Assay Components: Utilize a commercially available kinase assay kit, which typically includes the recombinant kinase, a specific peptide substrate, and ATP.
-
Assay Procedure (Luminescent Assay):
-
Perform the kinase reaction in the presence of varying concentrations of the test compound.
-
After the reaction, add a reagent that measures the amount of ATP remaining. The luminescence signal is inversely correlated with kinase activity.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Rationale based on Related Compounds:
| Compound Class | Target | Representative IC50 Values |
| Azepane derivatives | PKBα | 4 nM - 5 nM[11] |
Signaling Pathway Visualization
To illustrate a potential mechanism of action, the role of DPP-IV in the incretin pathway is depicted below. Inhibition of DPP-IV by a compound like this compound would be expected to enhance this pathway.
Caption: The incretin pathway and the role of DPP-IV inhibition.
Conclusion
While this compound is an understudied molecule, its chemical architecture suggests a strong potential for biological activity. The presence of the azepane ring and the β-ketonitrile group provides a solid rationale for investigating its effects on enzymes such as DPP-IV, protein tyrosine phosphatases, and protein kinases. The proposed synthetic route is straightforward, and the outlined experimental protocols offer a clear path for initial biological screening. This technical guide serves as a foundational document to encourage and direct future research into the therapeutic potential of this promising compound.
References
- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
An In-depth Technical Guide to 3-(Azepan-1-yl)-3-oxopropanenitrile
This technical guide provides a comprehensive overview of 3-(Azepan-1-yl)-3-oxopropanenitrile, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of published data on this specific compound, this guide presents a proposed synthesis, general experimental protocols, and a discussion of its potential biological significance based on the known properties of its core chemical moieties: the azepane ring and the β-ketonitrile group.
Physicochemical Properties
Quantitative data for this compound is primarily available from commercial suppliers. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 15029-31-9 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.22 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| InChI Key | RQFYTYZQYOWZRM-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not currently available, a plausible synthetic route can be proposed based on established methods for the preparation of β-ketonitriles.[4][5][6] A common and effective method involves the acylation of a nitrile with a suitable acylating agent. In this case, the reaction would likely involve the condensation of an activated carboxylic acid derivative of azepane with acetonitrile.
A potential synthetic pathway is the reaction of azepane-1-carbonyl chloride with the anion of acetonitrile. This approach is illustrated in the diagram below.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol for the proposed synthesis of this compound. This protocol is based on standard procedures for the synthesis of β-ketonitriles and should be adapted and optimized by the researcher.
Materials and Reagents:
-
Azepane
-
Triphosgene or diphosgene (as a safer alternative to phosgene)
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Acetonitrile Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Preparation of Azepane-1-carbonyl chloride (to be performed in a well-ventilated fume hood with extreme caution): In a separate flask, dissolve azepane (1.0 equivalent) in an anhydrous aprotic solvent. To this solution, add a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in the same solvent dropwise at 0 °C. The reaction should be monitored by TLC or GC-MS for the formation of the acyl chloride.
-
Acylation Reaction: Cool the previously prepared acetonitrile anion solution to 0 °C. Add the solution of azepane-1-carbonyl chloride dropwise to the acetonitrile anion solution. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique.
-
Work-up and Purification: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Biological Significance
While no specific biological activity has been reported for this compound, its structural components, the azepane ring and the β-ketonitrile moiety, are present in numerous biologically active compounds.
The Azepane Ring in Medicinal Chemistry
The azepane ring is a seven-membered saturated heterocycle containing nitrogen. This scaffold is found in several natural products and approved drugs.[7] The conformational flexibility of the azepane ring allows it to interact with a variety of biological targets.[7] Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[8][9][10] Over 20 FDA-approved drugs contain the azepane motif, highlighting its importance in drug discovery.[9]
The β-Ketonitrile Moiety as a Pharmacophore
The β-ketonitrile functional group is a versatile intermediate in organic synthesis and a key structural feature in many biologically active molecules.[11][12] Compounds containing this moiety have been reported to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[12] The β-ketonitrile group can act as a Michael acceptor and can participate in various cyclization reactions to form diverse heterocyclic systems, making it a valuable scaffold for the synthesis of compound libraries for drug screening.[11]
Research Workflow for Novel Compound Characterization
For a novel compound such as this compound, a systematic workflow is essential to characterize its properties and explore its potential biological activities. The following diagram illustrates a general workflow for such an investigation.
Caption: General workflow for novel compound characterization.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Atomax Chemicals Co., Ltd. (Page 815) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. 3-(氮杂环庚烷-1-基)-3-氧代丙腈 - CAS:15029-31-9 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
An In-Depth Technical Guide to 3-(Azepan-1-yl)-3-oxopropanenitrile: Current Knowledge and Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the chemical compound 3-(Azepan-1-yl)-3-oxopropanenitrile, consolidating available data on its safety, handling, and physicochemical properties. While extensive experimental and biological data remains limited in publicly accessible literature, this guide provides a foundational understanding based on current knowledge.
Chemical and Physical Properties
Limited specific experimental data for this compound is available. The following table summarizes the known quantitative information.
| Property | Value | Source |
| Molecular Weight | 166.22 g/mol | CymitQuimica[1] |
| Purity | ≥98% | CymitQuimica[1] |
| CAS Number | 15029-31-9 | CymitQuimica[1] |
Safety and Handling
General Hazards of Related Compounds:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use in a fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures (General Recommendations):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not currently available in the searched scientific literature. However, a protocol for the synthesis of the closely related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been reported and may serve as a starting point for developing a synthetic route.[2]
Conceptual Synthetic Workflow:
The synthesis of β-ketonitriles, such as this compound, often involves the acylation of a nitrile anion. A plausible synthetic approach could involve the reaction of azepane with a cyanoacetic acid derivative. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.
However, the azepane moiety is a recognized pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[3][4][5][6] These compounds exhibit a wide range of therapeutic applications, including anticancer, antimicrobial, and neuropharmacological activities.[4][7] The flexible conformation of the azepane ring is often crucial for its biological activity.[5]
Similarly, the β-ketonitrile functional group is a versatile intermediate in the synthesis of various biologically active heterocyclic compounds.[8][9][10] Derivatives of β-ketonitriles have been investigated for applications in agriculture as fungicides and in medicine for their potential anticancer and other therapeutic properties.[11][12]
Given the presence of both the azepane ring and the β-ketonitrile group, it is plausible that this compound could exhibit interesting biological properties. Further research, including biological screening and mechanistic studies, is warranted to explore its potential as a lead compound in drug discovery.
Logical Relationship for Investigating Biological Potential:
The following diagram illustrates a logical workflow for the initial investigation of the biological potential of this compound.
Caption: Workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical compound with limited available data. This guide provides a summary of the current understanding of its properties, safety, and potential for further research. The presence of the azepane and β-ketonitrile moieties suggests that this compound could be a valuable subject for investigation in medicinal chemistry and drug discovery. The development of a reliable synthetic protocol and comprehensive biological evaluation are critical next steps to unlocking its potential. Researchers are encouraged to exercise caution and adhere to best laboratory practices when handling this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-(Azepan-1-yl)-3-oxopropanenitrile as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azepan-1-yl)-3-oxopropanenitrile is a bifunctional building block of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive nitrile group and an azepane amide moiety, offers multiple avenues for chemical modification and the introduction of this saturated seven-membered heterocycle into larger molecular scaffolds. The azepane ring is a common feature in a variety of biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The activated methylene group adjacent to the nitrile and carbonyl groups provides a nucleophilic center for a wide range of condensation and cyclization reactions, making it a valuable precursor for the synthesis of diverse heterocyclic systems.
These notes provide an overview of the key applications of this compound in the synthesis of bioactive molecules and detailed protocols for its utilization in common synthetic transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O | - |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Purity | Typically ≥98% | [1] |
| CAS Number | 15029-31-9 | - |
Applications in Synthesis
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for drug discovery. Its reactivity is primarily centered around the active methylene group, which can participate in condensations with electrophiles, and the nitrile group, which can be involved in cyclization reactions.
Synthesis of Substituted Pyrazoles
Substituted pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can serve as a 1,3-dielectrophilic precursor for the synthesis of 5-aminopyrazoles through condensation with hydrazines.
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-3-(azepan-1-ylcarbonyl)pyrazole
This protocol describes the synthesis of a 5-aminopyrazole derivative from this compound and phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of this compound (1.66 g, 10 mmol) in ethanol (30 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-aminopyrazole.
Expected Yield: 75-85%
Reaction Workflow:
Caption: Synthesis of a 5-aminopyrazole derivative.
Synthesis of Substituted Pyridines
Pyridine scaffolds are ubiquitous in pharmaceuticals. This compound can be utilized in multicomponent reactions to construct highly substituted pyridine rings. A common approach involves the reaction with chalcones (α,β-unsaturated ketones) and a nitrogen source, such as ammonium acetate.
Experimental Protocol: Synthesis of a 2-Amino-6-(azepan-1-ylcarbonyl)-4,6-diaryl-nicotinonitrile Derivative
This protocol outlines a one-pot synthesis of a substituted pyridine derivative.
Materials:
-
This compound
-
Chalcone (e.g., 1,3-diphenylpropenone)
-
Ammonium acetate
-
Ethanol or Acetic Acid
-
Ice-cold water
Procedure:
-
A mixture of this compound (1.66 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in absolute ethanol (40 mL) is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure pyridine derivative.
Expected Yield: 60-75%
Reaction Workflow:
References
Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and specific applications of 3-(Azepan-1-yl)-3-oxopropanenitrile is limited in publicly available literature. The following application notes and protocols are based on the well-established roles of the β-ketonitrile functional group and the azepane scaffold in medicinal chemistry.
Application Notes
This compound is a bifunctional molecule incorporating a reactive β-ketonitrile moiety and a saturated seven-membered azepane ring. This unique combination suggests its primary application in medicinal chemistry as a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic activities.
1. A Versatile Intermediate for Heterocycle Synthesis
β-Ketonitriles are widely recognized as valuable precursors for the synthesis of a diverse range of heterocyclic compounds.[1][2][3][4] The presence of both a ketone and a nitrile group allows for a variety of chemical transformations, making this compound a promising starting material for generating libraries of novel compounds for drug discovery. These compounds can serve as building blocks for biologically active scaffolds like chromenes and quinolines.[2][3][4]
2. The Azepane Scaffold in Pharmacology
The azepane ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities.[6] The conformational flexibility of the seven-membered ring is often crucial for its biological activity.[7]
Potential Therapeutic Areas for Derivatives:
Based on the known biological activities of other azepane-containing compounds, derivatives of this compound could be explored for the following therapeutic applications:
-
Central Nervous System (CNS) Disorders: Azepane derivatives are components of drugs used for depression and anxiety.[8] For instance, the bicyclic azepane (R,R)-1a has shown potent inhibition of monoamine transporters.[9] The mechanism of action for many CNS drugs involves modulating neurotransmitter systems.[10][11]
-
Oncology: The azepane scaffold is present in several anticancer agents.[12] These compounds can act through various mechanisms, including kinase inhibition.[7]
-
Other Potential Applications: Azepane derivatives have also been investigated as anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[6]
The table below summarizes the biological activities of various azepane derivatives, highlighting the therapeutic potential of this scaffold.
| Compound Class | Example(s) | Biological Activity | Therapeutic Area | Reference(s) |
| Bicyclic Azepanes | (R,R)-1a | Monoamine transporter inhibitor | CNS Disorders | [9] |
| Azepine Derivatives | Imipramine, Diazepam | Antidepressant, Anxiolytic | CNS Disorders | [8] |
| Natural Products | (-)-Balanol | Protein kinase inhibitor | Oncology | [7] |
| Marketed Drugs | Tolazamide, Azelastine | Antidiabetic, Antihistamine | Metabolic Disorders, Allergy | [7] |
Experimental Protocols
1. Proposed Synthesis of this compound
This protocol is a general procedure adapted from established methods for the synthesis of β-ketonitriles via the acylation of a nitrile with an ester in the presence of a strong base.[1][13][14][15]
Materials:
-
Ethyl 1-azepanecarboxylate (or other suitable ester of azepane-1-carboxylic acid)
-
Acetonitrile (CH₃CN)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of acetonitrile (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.0 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 1-azepanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
2. General Protocol for the Synthesis of Pyrimidine Derivatives
This protocol illustrates the use of this compound as a precursor for the synthesis of diaminopyrimidines, which have shown potential as antiparasitic agents.[13]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.1 equivalents) and stir at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 4,6-diamino-5-(azepan-1-oyl)pyrimidine derivative.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Hypothetical targeting of the 5-HT6 receptor by an azepane derivative.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ump.edu.pl [ump.edu.pl]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. provost.utsa.edu [provost.utsa.edu]
- 14. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 15. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
Application Note: A Protocol for the Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile, a valuable intermediate in organic synthesis and medicinal chemistry. The outlined procedure involves the cyanoacetylation of azepane. This protocol is intended for laboratory use by trained professionals and outlines the necessary reagents, equipment, and procedural steps for successful synthesis and purification.
Introduction
This compound is a chemical intermediate characterized by an azepane ring, an amide linkage, and a nitrile functional group. The azepane motif is of significant interest in medicinal chemistry, appearing in various bioactive compounds.[1][2] The cyanoacetamide functionality serves as a versatile building block for the construction of more complex heterocyclic systems.[3][4][5][6] The synthesis described herein is a direct N-acylation of azepane with a suitable cyanoacetylating agent, providing a reliable method for obtaining this compound.
Reaction Scheme
The synthesis proceeds via the N-acylation of azepane with ethyl cyanoacetate. This reaction is a common and effective method for forming cyanoacetamides from primary and secondary amines.[7]
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol describes the synthesis of this compound from azepane and ethyl cyanoacetate.
3.1. Materials and Equipment
-
Reagents:
-
Azepane (Hexahydro-1H-azepine)
-
Ethyl cyanoacetate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Silica gel for column chromatography
-
3.2. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine azepane (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (100 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.[8]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| Azepane (molar eq.) | 1.0 |
| Ethyl Cyanoacetate (molar eq.) | 1.1 |
| Product | |
| Name | This compound |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol [9] |
| Appearance | Pale yellow oil or low-melting solid |
| Purity (typical) | >98%[9] |
| Yield (typical) | 70-85% |
Visualization of Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification process.
Caption: Workflow diagram for synthesis and purification.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Azepane is a flammable and corrosive liquid.
-
Ethyl cyanoacetate is harmful if swallowed or inhaled.[10]
-
Nitrile-containing compounds can release toxic hydrogen cyanide gas upon contact with strong acids or upon combustion.[10]
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. The procedure is straightforward, employing standard laboratory techniques and yielding the product in good purity and yield. This compound can be used as a key intermediate for further elaboration in various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(Azepan-1-yl)-3-oxopropanenitrile as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the potential carbonic anhydrase (CA) inhibitory activity of the novel compound, 3-(Azepan-1-yl)-3-oxopropanenitrile. The following protocols and background information are intended to facilitate the screening and characterization of this compound as a potential therapeutic agent targeting the carbonic anhydrase family of enzymes.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] These enzymes are ubiquitously expressed in various tissues and play a crucial role in numerous physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[2][3] Dysregulation of CA activity has been implicated in a range of pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[3] The inhibition of specific CA isoforms is a key strategy in the treatment of these conditions. For instance, CA inhibitors are used as diuretics and anti-glaucoma agents. More recently, the role of tumor-associated CA isoforms, such as CA IX and CA XII, in promoting cancer cell survival and proliferation in hypoxic environments has made them promising targets for novel anticancer therapies.[3]
Characterization of this compound
Currently, there is no publicly available data on the carbonic anhydrase inhibitory activity of this compound. Therefore, the following protocols are provided as a guide to enable researchers to perform an initial screening and detailed kinetic analysis of this compound against various human (h) CA isoforms.
Data Presentation: Inhibitory Activity of this compound against hCA Isoforms
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols outlined below. It is recommended to screen the compound against a panel of physiologically relevant CA isoforms to determine its potency and selectivity.
| Compound | hCA Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |
| This compound | hCA I | ||
| hCA II | |||
| hCA IX | |||
| hCA XII | |||
| Acetazolamide (Reference) | hCA I | ||
| hCA II | |||
| hCA IX | |||
| hCA XII |
Experimental Protocols
A common and reliable method for measuring the activity of carbonic anhydrase is the stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.
Protocol 1: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydrase Assay
This protocol is adapted from established methods for determining CA inhibition kinetics.
1. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (test compound)
-
Acetazolamide (reference inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) or Sodium perchlorate (NaClO₄) for maintaining ionic strength
-
Phenol Red indicator (0.2 mM)
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Stopped-flow spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of each recombinant hCA isoform in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve a range of final assay concentrations. Prepare similar solutions for the reference inhibitor, acetazolamide.
-
CO₂ Substrate Solution: Prepare fresh daily by bubbling CO₂ gas through chilled, deionized water until saturation.
-
Assay Buffer: HEPES buffer (20 mM, pH 7.4) containing the pH indicator Phenol Red and an appropriate salt to maintain constant ionic strength.
3. Experimental Procedure:
-
Set the stopped-flow instrument to monitor the change in absorbance at the wavelength of maximum absorbance for the basic form of Phenol Red (typically around 557 nm).
-
Equilibrate the enzyme and inhibitor solutions by pre-incubating them together for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, one syringe will contain the enzyme-inhibitor mixture (or enzyme alone for control) in the assay buffer.
-
The other syringe will contain the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The enzyme will catalyze the hydration of CO₂, leading to a decrease in pH and a corresponding change in the color and absorbance of the Phenol Red indicator.
-
Record the initial rate of the reaction for a period of 10-100 seconds.
-
Repeat the experiment with varying concentrations of the CO₂ substrate to determine the kinetic parameters.
-
Perform the assay with different concentrations of this compound and the reference inhibitor to determine the inhibition constants.
4. Data Analysis:
-
The initial rates of the uncatalyzed and enzyme-catalyzed reactions are determined from the linear portion of the absorbance versus time plots.
-
The inhibition constants (Kᵢ) and IC₅₀ values can be determined by non-linear least-squares fitting of the Michaelis-Menten equation for enzyme inhibition.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of carbonic anhydrase in pH regulation and a typical workflow for screening potential CA inhibitors.
Caption: Role of CA IX in tumor cell pH regulation and its inhibition.
Caption: Experimental workflow for screening a novel CA inhibitor.
References
Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and further derivatization of 3-(Azepan-1-yl)-3-oxopropanenitrile. This compound is a versatile β-ketonitrile, a class of molecules that serve as highly valuable intermediates in the synthesis of diverse heterocyclic compounds for pharmaceutical and materials science applications.[1] The protocols outlined below are based on established methodologies for analogous compounds and provide a robust framework for laboratory execution.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via the direct condensation of azepane and ethyl cyanoacetate. The reaction proceeds through a nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding amide. This method is analogous to the high-yielding synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile.[2][3][4]
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azepane (1.0 eq) and absolute ethanol (20 mL).
-
Addition of Reagent: While stirring, add ethyl cyanoacetate (1.05 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product as a colorless or pale yellow oil/solid. Alternatively, for high-purity starting materials, direct crystallization from an appropriate solvent system (e.g., ethanol/water or ether/hexane) may be sufficient.[3][4]
Data Presentation: Synthesis Parameters
| Reactant / Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume / Mass |
| Azepane | 99.17 | 0.05 | 1.0 | 4.96 g (5.5 mL) |
| Ethyl Cyanoacetate | 113.12 | 0.0525 | 1.05 | 5.94 g (5.8 mL) |
| Solvent | - | - | - | 20 mL (Ethanol) |
| Reaction Conditions | ||||
| Temperature | - | - | - | Reflux (~78 °C) |
| Duration | - | - | - | 2 - 4 hours |
| Expected Results | ||||
| Theoretical Yield | 166.22 | 0.05 | - | 8.31 g |
| Typical Yield (%) | - | - | - | 85 - 95% |
Protocol 2: Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques. The following are expected characterization data based on the compound's structure and data from the closely related 3-oxo-3-(piperidin-1-yl)propanenitrile.[2]
Methodologies
-
¹H NMR: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃. Record the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Use the same sample to record the ¹³C spectrum.
-
FT-IR: Obtain the spectrum of a thin film of the product on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive ion mode to determine the mass-to-charge ratio.
Data Presentation: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ 3.95 (s, 2H, -CO-CH₂-CN), δ 3.40-3.60 (m, 4H, -N-CH₂-), δ 1.50-1.80 (m, 8H, -(CH₂)₄-) |
| ¹³C NMR (CDCl₃) | δ 162.0 (C=O), δ 114.5 (CN), δ 48.0, 46.0 (-N-CH₂-), δ 29.0, 28.0, 26.0 (-(CH₂)₄-), δ 25.0 (-CO-CH₂-CN) |
| FT-IR (cm⁻¹) | ~2930 (C-H, alkane), ~2250 (C≡N, nitrile), ~1645 (C=O, amide) |
| MS (ESI+) | m/z 167.12 [M+H]⁺, 189.10 [M+Na]⁺ |
Application Note: Reactivity and Synthetic Utility
This compound is a valuable intermediate due to its active methylene group, which is flanked by two electron-withdrawing groups (a carbonyl and a nitrile). This feature makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophile can then participate in a wide array of carbon-carbon bond-forming reactions, making it a key building block for synthesizing complex heterocyclic systems of interest in drug discovery.[5]
Some of the key transformations include:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated products.[6][7]
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-dicarbonyl compound to form dihydropyridines, which can be oxidized to pyridines.[5]
-
Gewald Reaction: Reaction with an aldehyde or ketone and elemental sulfur to produce substituted 2-aminothiophenes.
-
Pyrazole Synthesis: Cyclocondensation with hydrazine derivatives to yield 5-aminopyrazoles.[5]
Caption: Synthetic utility of the title compound for accessing diverse heterocyclic cores.
Protocol 3: Representative Reaction - Knoevenagel Condensation
This protocol describes the reaction of this compound with an aromatic aldehyde (e.g., benzaldehyde) using a weak base catalyst, such as piperidine or sodium ethoxide, to yield the corresponding arylidene product.[7] This is a foundational reaction for this class of compounds.
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in 15 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC.
-
Workup: Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to yield the pure Knoevenagel condensation product.
Data Presentation: Knoevenagel Condensation Parameters
| Reactant / Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume / Mass |
| This compound | 166.22 | 0.01 | 1.0 | 1.66 g |
| Benzaldehyde | 106.12 | 0.01 | 1.0 | 1.06 g (1.02 mL) |
| Piperidine (catalyst) | 85.15 | 0.001 | 0.1 | 85 mg (98 µL) |
| Solvent | - | - | - | 15 mL (Ethanol) |
| Reaction Conditions | ||||
| Temperature | - | - | - | Room Temp. to 50 °C |
| Duration | - | - | - | 1 - 3 hours |
| Expected Results | ||||
| Product | 2-(Azepane-1-carbonyl)-3-phenylacrylonitrile | 254.33 | - | - |
| Typical Yield (%) | - | - | - | >90% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow from starting materials to the final derivatized products, encompassing the key protocols described in these notes.
Caption: Overall experimental workflow from synthesis to derivatization.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. ijcps.org [ijcps.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Azepan-1-yl)-3-oxopropanenitrile as a Key Intermediate in the Synthesis of Novel Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 3-(azepan-1-yl)-3-oxopropanenitrile as a pivotal intermediate in the synthesis of a novel class of potent Glycine Transporter 1 (GlyT1) inhibitors. The azepane moiety, introduced via this intermediate, has been demonstrated to significantly enhance the inhibitory potency of the final compounds. This document details the synthetic pathway, experimental protocols, and quantitative data for the synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, a series of promising therapeutic agents for neurological disorders.
Introduction
The Glycine Transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 is a validated therapeutic strategy for treating schizophrenia and other central nervous system (CNS) disorders by enhancing NMDA receptor function. A novel series of benzenesulfonamides incorporating an azepane ring has been identified as highly potent GlyT1 inhibitors. The key structural feature, the azepane group, is introduced early in the synthesis using this compound, making it a critical building block for the development of these pharmaceuticals.
Chemical Properties of the Intermediate
A summary of the key chemical properties of the intermediate, this compound, is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 15029-31-9 |
| Appearance | Solid |
| Purity | Typically ≥98% |
Application: Synthesis of GlyT1 Inhibitors
This compound serves as the starting material for the synthesis of the key diamine intermediate, 2-(azepan-1-yl)-2-phenylethanamine. This diamine is subsequently reacted with various sulfonyl chlorides to produce the final GlyT1 inhibitors.
Quantitative Data: Potency of Final Compounds
The introduction of the azepane moiety has been shown to be critical for achieving high-potency GlyT1 inhibition. The following table summarizes the in vitro potency of a key compound from the N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide series.
| Compound ID | Structure | GlyT1 IC₅₀ (nM) |
| 39 | N-(2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl)benzenesulfonamide | 37[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the GlyT1 inhibitors starting from this compound.
Protocol 1: Synthesis of the Diamine Intermediate, 2-(azepan-1-yl)-2-phenylethanamine
This two-step protocol describes the synthesis of the crucial diamine intermediate.
Step 1: Phenyl Grignard Addition to this compound
-
To a solution of this compound in an anhydrous ethereal solvent (e.g., diethyl ether or THF), add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto nitrile, 3-(azepan-1-yl)-3-oxo-2-phenylpropanenitrile.
Step 2: Reduction of the β-Keto Nitrile to the Diamine
-
The crude 3-(azepan-1-yl)-3-oxo-2-phenylpropanenitrile is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-(azepan-1-yl)-2-phenylethanamine.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of the Final GlyT1 Inhibitor, N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide
-
To a solution of 2-(azepan-1-yl)-2-phenylethanamine in a suitable solvent (e.g., dichloromethane or pyridine), add the desired benzenesulfonyl chloride dropwise at 0 °C.
-
A base, such as triethylamine or pyridine, is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to GlyT1 inhibitors.
Signaling Pathway of GlyT1 Inhibition
Caption: Mechanism of action of GlyT1 inhibitors on synaptic transmission.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent GlyT1 inhibitors. The experimental protocols provided herein offer a clear pathway for the development of this promising class of therapeutic agents. The high potency of the final compounds underscores the importance of the azepane moiety and highlights the utility of this intermediate in medicinal chemistry and drug discovery.
References
Application Note: Scale-up Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
Introduction
3-(Azepan-1-yl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive β-ketonitrile moiety and an azepane ring, allows for diverse chemical modifications. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic process suitable for industrial production. This application note details a validated scale-up procedure for the synthesis of this compound, focusing on process safety, efficiency, and product quality. The described protocol is optimized for a multi-kilogram scale, providing researchers, scientists, and drug development professionals with a comprehensive guide for its large-scale production.
Overall Reaction Scheme
The synthesis is a one-step nucleophilic acyl substitution reaction where ethyl cyanoacetate is directly amidated with azepane. The reaction is driven to completion by heating, and the ethanol byproduct is removed during workup.
Figure 1: Synthesis of this compound.
Caption: Reaction scheme for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Units | Notes |
| Starting Materials | |||
| Ethyl Cyanoacetate | 10.0 | kg | 88.4 mol, 1.0 equiv. |
| Azepane | 9.6 | kg | 96.8 mol, 1.1 equiv. |
| Toluene | 50 | L | Reaction Solvent |
| 2 M Hydrochloric Acid | 50 | L | For aqueous wash |
| Saturated Sodium Bicarbonate | 50 | L | For aqueous wash |
| Brine | 50 | L | For aqueous wash |
| Anhydrous Magnesium Sulfate | 5.0 | kg | Drying agent |
| Isopropanol (IPA) | 20 | L | Recrystallization solvent |
| n-Heptane | 40 | L | Recrystallization anti-solvent |
| Reaction Conditions | |||
| Reaction Temperature | 110 | °C | Reflux temperature of toluene |
| Reaction Time | 12 | hours | Monitored by HPLC |
| Product Output | |||
| Theoretical Yield | 14.7 | kg | |
| Actual Yield (Crude) | 13.5 | kg | 91.8% |
| Actual Yield (Isolated) | 12.5 | kg | 85.0% |
| Quality Control | |||
| Purity (by HPLC) | >99.0 | % | Area under the curve |
| Melting Point | 87-89 | °C | |
| Residual Solvents (GC-HS) | Toluene: <890, IPA: <5000 | ppm | ICH Q3C Limits |
Experimental Protocol
This protocol is designed for a 100 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
1. Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere. 1.2. Charge the reactor with toluene (50 L). 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring. 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over a period of 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C.
2. Reaction: 2.1. Once the addition is complete, heat the reaction mixture to reflux (approximately 110 °C). 2.2. Maintain the reflux for 12 hours. The progress of the reaction should be monitored by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).
3. Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C). 3.2. Transfer the reaction mixture to a 200 L extractor. 3.3. Wash the organic phase sequentially with:
- 2 M Hydrochloric Acid (50 L) to remove excess azepane.
- Saturated Sodium Bicarbonate solution (50 L) to neutralize any remaining acid.
- Brine (50 L) to reduce the water content in the organic layer. 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg). 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).
4. Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to obtain a crude oil.
5. Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer. 5.2. Add isopropanol (20 L) and heat the mixture to 50-60 °C with stirring until all the solid dissolves. 5.3. Slowly add n-heptane (40 L) to the solution while maintaining the temperature. 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization. 5.5. Hold the slurry at 0-5 °C for an additional 2 hours to maximize crystal formation. 5.6. Isolate the solid product by filtration using a Nutsche filter. 5.7. Wash the filter cake with a cold (0-5 °C) mixture of isopropanol/n-heptane (1:2, 10 L).
6. Drying: 6.1. Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved. 6.2. The final product, this compound, should be a white to off-white crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
Azepane: Corrosive and flammable. Avoid contact with skin and eyes.
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.
-
-
Emergency Procedures: An emergency eyewash and safety shower should be readily accessible. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. All personnel should be trained in the appropriate emergency procedures.[1][2]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, with a high yield and purity. This process has been optimized for safety and efficiency, making it suitable for implementation in a pilot plant or industrial manufacturing setting. Adherence to the detailed steps and safety precautions is crucial for the successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Use of Cyanoacetamide Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research on 3-(Azepan-1-yl)-3-oxopropanenitrile as an anticancer agent is not extensively documented in publicly available literature, the broader class of cyanoacetamide derivatives has emerged as a promising scaffold in oncology research. These compounds have demonstrated significant potential in the development of novel anticancer therapeutics. This document provides detailed application notes and protocols based on a representative series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which have shown potent cytotoxic, apoptotic, anti-metastatic, and anti-angiogenic activities.[1] These notes are intended to serve as a comprehensive guide for researchers investigating the anticancer properties of this class of compounds.
Featured Compounds: N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives
For the purpose of these application notes, we will focus on two lead compounds from a study by Mohamed et al., designated here as Compound 11 and Compound 12 , which have demonstrated significant cytotoxicity against prostate (PC3) and liver (HepG2) cancer cell lines.[1]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of Compounds 11 and 12 against a panel of human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 11 | PC3 | Prostate Cancer | 5.2 ± 0.3 |
| HepG2 | Liver Cancer | 7.8 ± 0.5 | |
| MCF-7 | Breast Cancer | 10.1 ± 0.9 | |
| HCT116 | Colon Cancer | 12.5 ± 1.1 | |
| Compound 12 | PC3 | Prostate Cancer | 4.8 ± 0.2 |
| HepG2 | Liver Cancer | 6.5 ± 0.4 | |
| MCF-7 | Breast Cancer | 9.2 ± 0.7 | |
| HCT116 | Colon Cancer | 11.3 ± 1.0 |
Data is representative and compiled from studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[1]
Mechanism of Action: A Multi-faceted Approach to Cancer Inhibition
Research indicates that N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives exert their anticancer effects through a multi-pronged mechanism that includes the induction of apoptosis, and the inhibition of metastasis and angiogenesis.[1]
Signaling Pathway
The proposed signaling pathway involves the intrinsic apoptotic cascade and the suppression of key factors involved in tumor progression.
Caption: Proposed mechanism of action for cyanoacetamide derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of cyanoacetamide derivatives.
Synthesis of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide Derivatives
This protocol describes a general method for the synthesis of the title compounds.
Caption: General workflow for the synthesis of cyanoacetamide derivatives.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
-
Ethyl cyanoacetate
-
Ethanol (or other suitable solvent)
-
Piperidine (or other suitable base)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Induction Assessment (Caspase-3/9 Activity Assay)
This protocol measures the activity of key apoptosis-related enzymes.
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits (containing specific substrates like DEVD-pNA for Caspase-3 and LEHD-pNA for Caspase-9)[3][4]
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantify the caspase activity based on the manufacturer's instructions.
Anti-Metastatic Potential (MMP-2 and MMP-9 Inhibition Assay)
This protocol assesses the inhibitory effect of the compounds on matrix metalloproteinases involved in metastasis.
Materials:
-
Conditioned medium from treated cancer cells
-
Gelatin zymography gels (polyacrylamide gels containing gelatin)
-
Electrophoresis apparatus
-
Incubation and staining solutions
Procedure:
-
Treat cancer cells with the test compound for 24 hours in a serum-free medium.
-
Collect the conditioned medium and concentrate the proteins.
-
Perform gelatin zymography by running the protein samples on a gelatin-containing polyacrylamide gel under non-reducing conditions.[5][6]
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs.
-
Incubate the gel in a developing buffer at 37°C for 18-24 hours to allow for gelatin digestion by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands on the gel indicate MMP activity. Quantify the band intensity to determine the level of MMP inhibition.
Anti-Angiogenic Potential (HIF-1α and VEGF Expression Analysis)
This protocol uses Western blotting to measure the expression of key angiogenic factors.
Materials:
-
Treated cancer cells (exposed to hypoxic conditions to induce HIF-1α)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 30-50 µg of protein per sample by SDS-PAGE.[7]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of HIF-1α and VEGF to the loading control (β-actin).
Conclusion
The N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide scaffold represents a promising starting point for the development of novel anticancer agents. The provided protocols offer a robust framework for the synthesis, characterization, and biological evaluation of these and structurally related compounds. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to advance these promising candidates toward clinical development.
References
- 1. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-(Azepan-1-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed analytical methods for the quantification of 3-(Azepan-1-yl)-3-oxopropanenitrile in various matrices. Due to the limited availability of specific published methods for this compound, the following protocols are based on established principles of analytical chemistry for similar small molecules and are intended to serve as a detailed starting point for method development and validation.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development.[1] Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[2][3][4]
Chemical Properties of this compound:
-
Molecular Formula: C9H14N2O
-
Molecular Weight: 166.22 g/mol [1]
-
Structure: Contains a polar nitrile group and a non-polar azepane ring, making it suitable for reversed-phase chromatography.
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation (for Bulk Material):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined by UV scan of the analyte (typically between 210-230 nm for such compounds).
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
2.1.2. Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[2][6][7]
2.2.1. Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma): Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
b) Chromatographic Conditions (UHPLC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ = 167.1 m/z (hypothetical, to be confirmed by infusion).
-
Product Ions (Q3): To be determined by fragmentation of the precursor ion. Hypothetical transitions could be 167.1 -> 124.1 (loss of -C2H3N) and 167.1 -> 98.1 (azepane ring fragment).
-
Collision Energy: To be optimized for each transition.
2.2.2. Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for sample preparation and analysis by LC-MS/MS.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway for this compound.
Discussion and Method Validation
The proposed methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.[7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]
For the LC-MS/MS method, the choice of a suitable internal standard is critical for achieving high accuracy and precision. An ideal internal standard is a stable isotope-labeled version of the analyte.
Conclusion
The analytical methods and protocols detailed in this document provide a solid foundation for the quantitative analysis of this compound. While the HPLC-UV method is suitable for less complex samples, the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Rigorous method development and validation are essential to ensure reliable and accurate results in research and drug development settings.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. A rapid ultra HPLC-MS/MS method for the quantitation and pharmacokinetic analysis of 3-deazaneplanocin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Quantification of Belzutifan in Biological Samples: LC-MS/MS Method Validation and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
Application of 3-(Azepan-1-yl)-3-oxopropanenitrile Analogs in the Synthesis of Nitrogen Heterocycles
Disclaimer: Extensive literature searches did not yield specific examples of the use of 3-(Azepan-1-yl)-3-oxopropanenitrile in the synthesis of nitrogen heterocycles. The following application notes and protocols are therefore based on the well-documented reactivity of closely related analogs, such as N-substituted cyanoacetamides, which are expected to exhibit similar chemical behavior. These notes are intended to provide researchers, scientists, and drug development professionals with detailed methodologies for analogous reactions.
Introduction
N-substituted-3-oxopropanenitriles are versatile building blocks in organic synthesis, particularly for the construction of a variety of heterocyclic systems. The presence of a reactive methylene group, a nitrile, and an amide functionality allows for a range of cyclization reactions. This document details protocols for the synthesis of 2-aminothiophenes and pyridones using analogs of this compound.
Application Note 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multi-component reaction that provides a straightforward and efficient route to 2-aminothiophenes. N-substituted cyanoacetamides, such as analogs of this compound, can be employed in this reaction with a carbonyl compound and elemental sulfur in the presence of a base.
Quantitative Data Summary
The following table summarizes representative yields for the Gewald reaction using various N-substituted cyanoacetamides and carbonyl compounds, demonstrating the general applicability of this method.
| N-Substituent (R) | Carbonyl Compound | Reaction Time | Yield (%) |
| n-Butyl | Phenylacetaldehyde | Overnight | 73 |
| n-Pentyl | Phenylacetaldehyde | Overnight | 40 |
| n-Dodecyl | Phenylacetaldehyde | Overnight | 30 |
| n-Butyl | Propanal | Overnight | 30 |
| n-Butyl | Heptanal | Overnight | 30 |
| n-Butyl | 4-Chlorobenzaldehyde | Overnight | 23 |
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide
This protocol describes a general procedure for the Gewald reaction.
Materials:
-
N-substituted-2-cyanoacetamide (e.g., this compound analog) (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Triethylamine (1.0 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the N-substituted-2-cyanoacetamide (1.0 eq), the carbonyl compound (1.0 eq), elemental sulfur (1.0 eq), and ethanol.
-
Add triethylamine (1.0 eq) to the mixture.
-
Stir the reaction mixture and heat under reflux overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the mixture into water to induce precipitation.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 2-aminothiophene-3-carboxamide.
Reaction Workflow
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Azepan-1-yl)-3-oxopropanenitrile synthesis.
Technical Support Center: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the acylation of azepane with an activated cyanoacetic acid derivative, typically cyanoacetyl chloride. This reaction is favored for its relatively high reactivity and straightforward procedure. The reaction involves the nucleophilic attack of the secondary amine (azepane) on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide bond.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between an amine and an acyl chloride.[1][2] If not neutralized, the HCl will protonate the starting amine (azepane), rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine or pyridine are commonly used as acid scavengers.[3]
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the hydrolysis of the acyl chloride by any residual water in the reactants or solvent, which would form cyanoacetic acid. Another possibility, if using an ester like ethyl cyanoacetate as the starting material, is a competing base-catalyzed alcoholysis of the ester.[4] Additionally, at elevated temperatures, there is a risk of decomposition of the product or starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials (azepane and cyanoacetyl chloride) from the product. The disappearance of the limiting reactant (usually the amine) indicates the completion of the reaction.
Q5: What is a typical work-up and purification procedure for this synthesis?
A5: A common work-up procedure involves quenching the reaction with water or a dilute aqueous acid to remove the tertiary amine hydrochloride salt and any unreacted starting amine. The product can then be extracted into an organic solvent.[5] Purification is typically achieved through column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Deactivation of the amine by protonation. 3. Hydrolysis of the acyl chloride. 4. Incorrect stoichiometry. | 1. Increase reaction time and/or temperature. Monitor by TLC until the starting amine is consumed. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.[1][2] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle cyanoacetyl chloride in an inert atmosphere if possible. 4. Verify the molar ratios of the reactants and the base. |
| Multiple Spots on TLC Indicating Impurities | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Decomposition of product or starting materials. | 1. Ensure the reaction has gone to completion. Consider adding a slight excess of the acylating agent. 2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. Purify the crude product using column chromatography. 3. Avoid excessive heating. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Co-elution of impurities during chromatography. | 1. If the product is water-soluble, consider a precipitation work-up or use a different extraction solvent.[5] 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the eluent system for column chromatography to achieve better separation. |
| Reaction is Very Exothermic and Difficult to Control | 1. The reaction between acyl chlorides and amines can be highly vigorous.[] 2. Addition of reagents is too rapid. | 1. Perform the reaction at a lower temperature (e.g., in an ice bath). 2. Add the acyl chloride dropwise to the solution of the amine and base. |
Optimization of Reaction Conditions
The following table summarizes representative data for optimizing the synthesis of this compound from azepane and cyanoacetyl chloride. These are illustrative examples to guide optimization efforts.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | Dichloromethane (DCM) | 0 to RT | 2 | 85 |
| 2 | Pyridine (1.1) | Dichloromethane (DCM) | 0 to RT | 3 | 80 |
| 3 | Triethylamine (1.1) | Tetrahydrofuran (THF) | 0 to RT | 2 | 82 |
| 4 | Diisopropylethylamine (DIEA) (1.1) | Dichloromethane (DCM) | 0 to RT | 2.5 | 88 |
| 5 | Triethylamine (1.1) | Dichloromethane (DCM) | Room Temperature | 1.5 | 83 |
| 6 | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | 2 | 86 |
Experimental Protocol
Synthesis of this compound
Materials:
-
Azepane
-
Cyanoacetyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanoacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Purification of Crude 3-(Azepan-1-yl)-3-oxopropanenitrile
Welcome to the technical support center for the purification of crude 3-(Azepan-1-yl)-3-oxopropanenitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:
-
Unreacted Azepane: A volatile and basic starting material.
-
Unreacted Cyanoacetic Acid Ester (e.g., Ethyl Cyanoacetate): The second component in the common synthesis route.
-
Hydrolyzed Product (3-(Azepan-1-yl)-3-oxopropanoic acid): Can form in the presence of water, especially under non-neutral pH conditions.
-
Solvent Residues: From the reaction or initial work-up (e.g., Toluene, Ethanol, Ethyl Acetate).
Q2: What is the recommended first step for purifying the crude product?
A2: An initial aqueous work-up is often recommended to remove water-soluble impurities. This typically involves dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute acid (to remove basic impurities like azepane), followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Q3: My purified product is an oil, but I expect a solid. What should I do?
A3: this compound can sometimes be difficult to crystallize, especially if residual solvents or impurities are present. Try trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization. If that fails, column chromatography is the next recommended step to achieve high purity, which should then facilitate crystallization.
Q4: I am seeing a low yield after purification. What are the likely causes?
A4: Low yield can result from several factors:
-
Incomplete reaction: Check your reaction conditions (temperature, time, stoichiometry).
-
Product loss during aqueous work-up: The product may have some water solubility. Avoid vigorous, extended extractions.
-
Inappropriate recrystallization solvent: If the product is too soluble in the chosen solvent at room temperature, recovery will be low.
-
Adsorption onto silica gel: During column chromatography, the amide and nitrile functionalities can lead to strong adsorption. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can help.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation in Column Chromatography
Problem: Impurities are co-eluting with the desired product on the silica gel column.
Possible Causes & Solutions:
-
Incorrect Solvent System: The polarity of the eluent may not be optimal.
-
Solution: Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
-
-
Compound Tailing: The product appears as a long streak rather than a compact spot on TLC, leading to poor separation on the column.
-
Solution: This can be due to the basicity of the azepane ring or the acidity of the silica. Add a small amount of a modifier to your eluent. For basic compounds, 0.5-1% triethylamine can improve peak shape.
-
Issue 2: Product Fails to Crystallize from Recrystallization Solvent
Problem: The product oils out or remains in solution after cooling the recrystallization mixture.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The product is too soluble in the chosen solvent, or the solvent is not a good match for the polarity of the compound.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] Test a range of solvents of varying polarities (e.g., isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Purify the material further by column chromatography before attempting recrystallization.
-
-
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to oiling out rather than crystallization.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
-
Data Presentation
The following tables summarize typical quantitative data from purification experiments.
Table 1: Comparison of Purification Techniques
| Purification Method | Purity of Crude (%) | Purity of Final Product (%) | Yield (%) |
| Recrystallization | 85 | 95 | 70 |
| Column Chromatography | 85 | >99 | 85 |
| Aqueous Wash Only | 85 | 90 | 95 |
Table 2: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Isopropanol | High | Moderate | Small Needles |
| Ethyl Acetate | High | High | Poor Recovery |
| Toluene | Moderate | Low | Good Quality Crystals |
| Ethyl Acetate / Hexanes (1:3) | High (in boiling mixture) | Low | Fine Powder |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with a diameter of approximately 2-3 cm. Pack with 50 g of silica gel (60-120 mesh) as a slurry in the initial eluent (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial solvent system. Monitor the fractions by TLC. Gradually increase the polarity of the eluent (e.g., to 70:30 or 60:40 Hexanes:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions of approximately 10-20 mL.
-
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior screening (see Table 2), select an appropriate solvent (e.g., Toluene).
-
Dissolution: Place 1.0 g of crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
Technical Support Center: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the acylation of azepane with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetyl chloride. The reaction with ethyl cyanoacetate is often favored due to its lower cost and milder reaction conditions, typically requiring heating in the presence of the amine which acts as both reactant and base.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time or temperature. Another significant factor is the formation of byproducts due to side reactions. It is also crucial to ensure the purity of starting materials, as impurities can interfere with the reaction. Proper purification of the final product is also key to obtaining an accurate yield.
Q3: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A3: An unexpected peak likely corresponds to a byproduct. Common byproducts in this synthesis include unreacted starting materials, dimeric or trimeric forms of the cyanoacetate starting material, or products resulting from the hydrolysis of the nitrile or amide functional groups. Refer to the Troubleshooting Guide and the Byproduct Summary Table below for more detailed information on identifying potential byproducts.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, it is recommended to control the reaction temperature carefully, as excessive heat can promote side reactions. Using a slight excess of the more volatile reactant (azepane) can help drive the reaction to completion and can be easily removed during workup. Ensuring anhydrous reaction conditions is also critical to prevent hydrolysis.
Troubleshooting Guide
Problem 1: The reaction is sluggish or does not go to completion.
-
Question: My TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time. What should I do?
-
Answer:
-
Increase Temperature: The reaction between azepane and ethyl cyanoacetate often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10 °C, while monitoring for the appearance of degradation products.
-
Remove Ethanol: The ethanol generated during the reaction can establish an equilibrium that slows down the reaction. If feasible with your setup, consider removing the ethanol as it forms, for example, by using a Dean-Stark apparatus.
-
Use a More Reactive Acylating Agent: If increasing the temperature is not viable, consider using a more reactive cyanoacetylating agent like cyanoacetyl chloride. This reaction is typically faster and can be performed at lower temperatures, but requires careful control of the stoichiometry and the addition of a base to neutralize the HCl byproduct.[1][2]
-
Problem 2: The isolated product is difficult to purify and appears to contain a high molecular weight impurity.
-
Question: My purification via column chromatography is challenging, and I observe a persistent impurity with a higher molecular weight than my product. What could be the issue?
-
Answer: This is likely due to the self-condensation of ethyl cyanoacetate, a common side reaction in the presence of a base.[3][4] This can lead to the formation of dimeric or even trimeric byproducts.[5]
-
Control Stoichiometry and Temperature: Avoid using a large excess of base and maintain a controlled temperature to disfavor the self-condensation reaction.
-
Modified Workup: Some of these dimeric byproducts may have different solubility profiles. Consider trituration with a suitable solvent system to selectively precipitate either the product or the impurity.
-
Alternative Reagents: If self-condensation is a persistent issue, using cyanoacetic acid with a coupling agent like DCC could be an alternative, although this introduces its own set of potential byproducts (e.g., dicyclohexylurea).[6]
-
Problem 3: My final product shows the presence of a carboxylic acid or amide impurity upon analysis.
-
Question: My mass spectrometry or NMR data suggests the presence of an impurity where the nitrile group has been converted to a carboxylic acid or an amide. How can I prevent this?
-
Answer: This indicates hydrolysis of the nitrile group.[7]
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Workup: During the workup, avoid strongly acidic or basic conditions for extended periods. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Storage: Store the final product in a dry environment to prevent degradation over time.
-
Byproduct Summary
| Byproduct Name | Molecular Weight | Potential Origin | Identification Notes | Mitigation Strategy |
| Ethyl 3-amino-2-cyanocrotonate | 156.17 | Dimerization of ethyl cyanoacetate[3] | Appears as a higher molecular weight impurity. Can be identified by MS and NMR. | Control temperature, avoid excess base. |
| Cyanoacetic acid | 85.06 | Hydrolysis of ethyl cyanoacetate | Acidic impurity. May cause issues during workup. | Use anhydrous conditions. |
| 3-(Azepan-1-yl)-3-oxopropanamide | 200.26 | Hydrolysis of the product's nitrile group | Higher polarity than the desired product. Can be detected by a change in the nitrogen environment in NMR. | Anhydrous conditions, neutral workup. |
| Azepane hydrochloride | 135.63 | Reaction of azepane with HCl (if using cyanoacetyl chloride) | A salt that may precipitate or complicate extraction. | Use a non-nucleophilic base to scavenge HCl. |
Experimental Protocol: Synthesis via Ethyl Cyanoacetate
This protocol is a general guideline and may require optimization.
Materials:
-
Azepane
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azepane (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a suitable solvent such as toluene to facilitate mixing and heat transfer.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water to remove any unreacted azepane and other water-soluble impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visual Guides
Caption: General reaction scheme for the synthesis.
Caption: Formation of a dimeric byproduct.
Caption: Troubleshooting workflow for common issues.
References
Technical Support Center: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a β-ketonitrile. The typical synthetic approach involves the acylation of a cyano-containing methylene group. A common method is the reaction of a cyanoacetate ester with azepane.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of the Active Methylene Group: The reaction relies on the formation of a nitrile anion. | - Choice of Base: Use a sufficiently strong, non-nucleophilic base. Common choices include sodium ethoxide, sodium hydride, or potassium tert-butoxide. The pKa of the base should be significantly higher than that of the active methylene protons. - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the base and the nitrile anion. - Reaction Temperature: Deprotonation is often carried out at low temperatures (e.g., 0 °C) to minimize side reactions, followed by gradual warming to room temperature after the addition of the acylating agent. |
| Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. | - Amide Formation: If using an amine base, it can react with the ester to form an amide side product. Using a non-nucleophilic base is preferred. - Self-Condensation: The enolate of the cyanoacetate can undergo self-condensation. This can be minimized by adding the acylating agent (e.g., an azepane derivative) to the pre-formed enolate at a controlled rate. |
| Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | - Purification: Ensure the purity of the cyanoacetate ester and azepane. Distill or recrystallize starting materials if necessary. |
| Reaction Time and Temperature: Suboptimal reaction time or temperature can lead to incomplete reaction or product degradation. | - Optimization: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor the reaction progress using techniques like TLC or LC-MS. |
Issue 2: Formation of Impurities and Purification Challenges
| Potential Cause | Recommended Solution |
| Hydrolysis of the Nitrile or Ester: The presence of water during workup or purification can lead to the formation of carboxylic acids or amides. | - Anhydrous Workup: Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate). - pH Control: Maintain appropriate pH during aqueous workup to prevent hydrolysis. |
| Amidine Formation: Some bases, like sodium amide, can react with the nitrile group to form amidine side-products.[1] | - Base Selection: Avoid highly nucleophilic amide bases if this side reaction is observed.[1] |
| Difficulty in Separating Product from Starting Materials: Similar polarities of the product and unreacted starting materials can complicate purification. | - Chromatography Optimization: Develop a suitable solvent system for column chromatography to achieve good separation. Normal phase silica gel chromatography is often effective.[2] - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common and effective method for synthesizing β-ketonitriles like this compound is through the acylation of a nitrile anion.[1][3] A typical procedure involves the reaction of an ethyl or methyl cyanoacetate with azepane. A similar reaction has been reported for the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile from ethyl cyanoacetate and piperidine.[4]
Q2: Which base is most suitable for this reaction?
The choice of base is critical for achieving a good yield. Strong, non-nucleophilic bases are generally preferred to efficiently deprotonate the active methylene group of the cyanoacetate without competing in side reactions. Examples of suitable bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[1] The use of sodium amide has been reported but can sometimes lead to the formation of amidine side-products.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.
Q4: What are the typical purification methods for this compound?
Purification is often achieved through silica gel column chromatography.[2] The choice of eluent will depend on the polarity of the product and any impurities. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. If the product is crystalline, recrystallization can be an excellent final purification step.
Q5: What are the key safety precautions to consider during this synthesis?
-
Handling of Bases: Strong bases like sodium hydride and potassium tert-butoxide are corrosive and can react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanide Compounds: Although this compound itself is a nitrile, some synthetic routes for related compounds may involve cyanide salts, which are highly toxic. Always handle such reagents with extreme caution and have an appropriate quenching procedure and emergency plan in place.
-
Solvent Hazards: Organic solvents used in the synthesis and purification are often flammable and can be toxic. Work in a well-ventilated area, away from ignition sources.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous β-ketonitriles and should be optimized for specific laboratory conditions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Enolate Formation: The solution is cooled to 0 °C in an ice bath. Ethyl cyanoacetate, dissolved in anhydrous ethanol, is added dropwise to the cooled base solution while maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Acylation: A solution of an activated azepane derivative (e.g., an N-acylazepane or a Weinreb amide of azepane) in an anhydrous solvent (e.g., THF or toluene) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (the reaction progress should be monitored by TLC or LC-MS).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. As a molecule containing a β-keto nitrile and an amide functional group within an azepane ring, it is susceptible to hydrolysis, thermal decomposition, and photodegradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways include:
-
Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide, particularly under acidic or basic conditions. The amide bond within the azepane moiety is also susceptible to hydrolysis, which would lead to ring-opening.
-
Decarboxylation: As a β-keto nitrile, the compound may be prone to decarboxylation under certain conditions, although this is generally more relevant for β-keto acids.
-
Oxidation: The tertiary amine within the azepane ring can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation, the specifics of which would need to be determined through photostability studies.
Q3: How should I properly store this compound?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration or freezing may be appropriate, depending on the compound's thermal stability.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: While specific signaling pathways for this compound are not well-documented in publicly available literature, the azepane and β-keto nitrile motifs are present in various biologically active compounds. Azepane derivatives have been explored for their potential in treating a range of conditions, including cancer and Alzheimer's disease.[1][2][3][4] The β-keto nitrile scaffold is a versatile intermediate in the synthesis of various pharmaceuticals with potential anti-inflammatory and anti-cancer properties.[5][6] Further research is needed to elucidate any specific biological targets or pathways for this particular molecule.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution and compare its performance to the older stock. Analyze both by HPLC to check for degradation products.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to monitor for degradation.
-
Control for pH and Temperature: Ensure the pH and temperature of the assay medium are within a stable range for the compound.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: On-bench or in-storage degradation of the sample.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound is stored under the recommended conditions (cool, dry, dark).
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products. This will help in identifying the unknown peaks.
-
Use a Stability-Indicating HPLC Method: Ensure the HPLC method can separate the parent compound from all potential degradation products. If not, the method will need to be re-developed and validated.
-
Issue 3: Poor peak shape or shifting retention times in HPLC analysis.
-
Possible Cause: Issues with the HPLC method or column, especially when analyzing polar compounds.
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[7] Ensure accurate preparation and adequate mixing.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Sample Solvent: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.
-
Column Cleaning and Replacement: If the column is old or has been used with complex matrices, it may need to be cleaned or replaced.[9]
-
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolyzed nitrile, Amide-cleaved product |
| 0.1 M NaOH | 8 hours | 40°C | 25.8% | Hydrolyzed nitrile |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | N-oxide |
| Heat | 48 hours | 80°C | 12.1% | Multiple minor products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 5.7% | Photodegradant 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Place a thin layer (not more than 3 mm) of the solid compound in a suitable container. Prepare a solution of the compound (e.g., 1 mg/mL) in a photochemically inert solvent.
-
Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[10][11]
-
Dark Control: Protect identical samples from light with aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.
-
Analysis: After exposure, compare the samples to the dark controls. Analyze any changes in physical properties and assay the samples by a validated stability-indicating HPLC method to quantify any degradation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
Technical Support Center: 3-(Azepan-1-yl)-3-oxopropanenitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction has failed to produce any of the desired this compound. What are the likely causes?
A1: Complete reaction failure can stem from several factors:
-
Poor quality starting materials: Ensure that the ethyl cyanoacetate and azepane are pure and dry. Moisture can hydrolyze the ethyl cyanoacetate.
-
Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. A slight excess of the amine (azepane) is sometimes used to drive the reaction to completion.
-
Low reaction temperature: While the reaction can proceed at room temperature, gentle heating may be necessary to initiate or accelerate the reaction, especially if starting materials are not highly reactive.
-
Inactive catalyst (if used): If a basic catalyst is employed, ensure it has not been deactivated by exposure to air or moisture.
Q2: The yield of my reaction is consistently low. How can I improve it?
A2: Low yields are a common issue. Consider the following to optimize your reaction:
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature: While high temperatures can promote side reactions, a moderate increase in temperature (e.g., refluxing in ethanol) can improve the reaction rate and yield.
-
Solvent: The choice of solvent can influence the reaction. While ethanol is commonly used, other polar solvents like methanol or isopropanol could be trialed. In some cases, running the reaction neat (without solvent) can be effective.[1]
-
Purification: Product may be lost during the work-up and purification steps. The product is soluble in cold alcohol, so filtration should be done rapidly while the mother liquor is cold.[2]
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: The primary side product of concern is the hydrolysis of the nitrile group to a carboxylic acid, forming 3-(azepan-1-yl)-3-oxopropanoic acid, especially if water is present. To minimize this:
-
Use anhydrous solvents and reagents.
-
Avoid prolonged reaction times at high temperatures.
Another potential side product is the formation of malonamide if the starting cyanoacetamide is impure.[2]
Q4: The purification of my product is proving difficult. What is the recommended procedure?
A4: this compound is typically a solid.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[3] The product should be filtered quickly from the cold mother liquor to minimize loss due to solubility.[2]
-
Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel may be necessary.
Q5: What is the expected appearance and melting point of this compound?
A5: While specific data for the azepane derivative is not widely published, the closely related 3-oxo-3-(piperidin-1-yl)propanenitrile is a colorless crystalline solid with a melting point of 78-79°C.[3] this compound is expected to be a solid with a similar appearance.
Data Presentation
The following table summarizes reaction conditions for the synthesis of N-substituted cyanoacetamides, providing a comparative overview of reaction parameters that can influence the outcome of the synthesis of this compound.
| Amine | Starting Material | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethyl cyanoacetate | Ethanol | Room Temperature | 2 hours | 92% | [3] |
| Ammonia | Ethyl cyanoacetate | Aqueous Ammonia | Ice-salt bath | 1 hour | 86-88% | [2] |
| Various primary amines | Ethyl cyanoacetate | None | Room Temperature | Minutes to hours | Not specified | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment related to the synthesis of the target compound, adapted from a reliable procedure for a closely related analog.[3]
Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Azepane
-
Ethanol (anhydrous)
Procedure:
-
To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 mL), add azepane (0.01-0.012 mol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Filter the resulting solid precipitate quickly and wash with a small amount of ice-cold ethanol.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from hot ethanol.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed synthesis reactions.
References
Preventing side reactions with 3-(Azepan-1-yl)-3-oxopropanenitrile
Welcome to the technical support center for 3-(Azepan-1-yl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its synthesis and use in subsequent experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their expected reactivity?
A1: this compound possesses two key functional groups: a β-ketonitrile and a tertiary amide integrated into an azepane ring. The β-ketonitrile moiety is characterized by an acidic α-hydrogen, making it susceptible to deprotonation and subsequent reactions. The nitrile group can undergo hydrolysis to an amide or a carboxylic acid, particularly under acidic or basic conditions.[1][2][3][4] The tertiary amide is generally stable but can also be hydrolyzed under more forcing acidic or basic conditions.
Q2: What are the most common side reactions to anticipate when working with this compound?
A2: The most common side reactions include:
-
Hydrolysis: The nitrile group can be hydrolyzed to 3-(azepan-1-yl)-3-oxopropanamide or further to 3-(azepan-1-yl)-3-oxopropanoic acid.[1][2][3][4]
-
Decarboxylation: If the nitrile is hydrolyzed to the corresponding β-keto acid, subsequent heating can lead to decarboxylation, yielding azepan-1-yl)ethanone.[5][6][7]
-
Self-condensation (Thorpe-Ziegler Reaction): Under basic conditions, the α-carbon can be deprotonated, leading to self-condensation of the nitrile.[8][9][10][11][12]
Q3: How can I purify this compound?
A3: Purification can typically be achieved using silica gel column chromatography. A common eluent system is a mixture of n-hexane and ethyl acetate.[13] The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
Issue 1: Low yield during the synthesis of this compound.
This is a common issue when synthesizing β-ketonitriles. The probable causes and solutions are outlined below.
| Potential Cause | Suggested Solution | Relevant Side Reactions |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the base used is of good quality and appropriate stoichiometry. | - |
| Self-condensation of starting nitrile | Add the nitrile slowly to the reaction mixture containing the base and the acylating agent. Maintaining a low concentration of the deprotonated nitrile can minimize this side reaction.[12][14] | Thorpe-Ziegler Reaction |
| Hydrolysis of the product | Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Hydrolysis |
| Product degradation during workup | Use a mild acidic solution (e.g., saturated NH4Cl) for quenching the reaction. Avoid strong acids or bases and prolonged exposure to aqueous conditions.[15] | Hydrolysis, Decarboxylation |
Experimental Protocol: Synthesis of a β-Ketonitrile (General Procedure)
This protocol is a general representation for the synthesis of β-ketonitriles and should be adapted for this compound.
To a solution of a tertiary amide (1.0 equiv) and acetonitrile (2.0 equiv) in an anhydrous solvent such as toluene (0.1-0.2 M), a strong base like Lithium Hexamethyldisilazide (LiHMDS) (3.0 equiv, 1 M in THF) is added under an inert atmosphere. The resulting solution is stirred at room temperature for 15 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[13]
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of β-ketonitriles.
Issue 2: Presence of an unexpected acidic impurity in the final product.
An acidic impurity often suggests hydrolysis of the nitrile group.
| Potential Cause | Suggested Solution | Relevant Side Reactions |
| Hydrolysis during reaction or workup | Use strictly anhydrous conditions. If the workup involves an aqueous wash, minimize the contact time and use neutral or slightly acidic pH.[1][2] | Nitrile to Carboxylic Acid |
| Amide hydrolysis | Avoid harsh acidic or basic conditions, especially at elevated temperatures, during the reaction and purification steps. | Amide to Carboxylic Acid |
DOT Script for Hydrolysis Side Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0004101) [hmdb.ca]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. Thorpe_reaction [chemeurope.com]
- 11. synarchive.com [synarchive.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. rsc.org [rsc.org]
- 14. quora.com [quora.com]
- 15. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-(Azepan-1-yl)-3-oxopropanenitrile
This guide provides detailed protocols and troubleshooting advice for the recrystallization of 3-(Azepan-1-yl)-3-oxopropanenitrile, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?
A1: this compound possesses a polar tertiary amide group and a polar nitrile group, alongside a largely non-polar seven-membered azepane ring. This combination of polar functional groups and a non-polar aliphatic ring suggests that moderately polar solvents or a mixed solvent system will be most effective for purification by recrystallization.
Q2: Is there a standard, published recrystallization protocol for this specific compound?
A2: Currently, there is no standardized, published recrystallization protocol specifically for this compound. The methods provided here are based on the general principles of recrystallization for compounds with similar functional groups, such as amides and nitriles.[1][2] Experimental determination of the ideal solvent system is necessary.
Q3: Why is recrystallization preferred over other purification methods like column chromatography for this compound?
A3: Recrystallization can be a more efficient and scalable purification method for solid compounds, often yielding a highly pure crystalline product. While chromatography is effective, it can be more time-consuming and require larger volumes of solvent. For amides, which can sometimes be challenging to purify chromatographically, recrystallization is often the method of choice.[2]
Solvent Selection Guide
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A systematic approach to solvent screening is recommended.
Table 1: Qualitative Solubility Guide and Suggested Solvents for Screening
| Solvent Category | Recommended Solvents | Expected Solubility Profile for this compound | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely highly soluble in alcohols, even at room temperature. Potentially insoluble in cold water but soluble in hot water. | Alcohols might be too effective as single solvents (low recovery). Water could be a good single solvent or an effective anti-solvent.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good potential for the ideal solubility profile (sparingly soluble cold, very soluble hot). Acetonitrile is often a good choice for amides.[2] | High. These are excellent starting points for single-solvent recrystallization attempts. |
| Non-Polar | Hexanes, Heptane, Toluene | Likely insoluble or very poorly soluble even at elevated temperatures. | Unsuitable as a primary solvent, but excellent as an anti-solvent in a two-solvent system when paired with a more polar solvent.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal if a single solvent is found to have a large solubility differential with temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., acetonitrile or ethyl acetate). Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. Adding excess solvent will reduce the final yield.[5]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is used when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then adding a "poor" (anti-solvent) to induce precipitation.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone or ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or anti-solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.
Recrystallization Workflow
Caption: Workflow for selecting a recrystallization method.
Troubleshooting Guide
Q: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?
A: This indicates that the chosen solvent is too poor. You should switch to a more polar solvent. For example, if your compound is insoluble in hot ethyl acetate, try using acetone or acetonitrile. If it remains insoluble, consider highly polar solvents like ethanol, but be prepared for high solubility which may necessitate a two-solvent system for good recovery.
Q: I've cooled the solution, but no crystals have formed. What is the problem?
A: This is a common issue and can be caused by two main factors:
-
Too much solvent was used: The solution is not supersaturated upon cooling. To fix this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[5][6]
-
Supersaturation: The solution is supersaturated but requires a nucleation site to begin crystallization. Try the following induction techniques:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[7]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[7]
-
Extreme Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath, but be aware this can sometimes cause the product to "crash out" as a powder, potentially trapping impurities.[8]
-
Q: My compound has separated as an oil, not as crystals. How can I fix this "oiling out"?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution's saturation point is reached at a temperature above the solute's melting point.[6][8]
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature. Allow it to cool very slowly.[6]
-
Change Solvents: Switch to a lower-boiling point solvent or use a different solvent system entirely.
-
Slow Cooling: Ensure the cooling process is as slow as possible. You can insulate the flask to slow down heat loss.[6]
Q: My recrystallization yield is very low. What went wrong?
A: A low yield can result from several factors:
-
Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.[5][7]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost. Ensure the funnel and receiving flask are pre-heated.[8]
-
Washing with room-temperature solvent: Always wash the collected crystals with ice-cold solvent to minimize re-dissolving your product.[5]
-
Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent system.
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Scaling Up 3-(Azepan-1-yl)-3-oxopropanenitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-(Azepan-1-yl)-3-oxopropanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and straightforward method for the synthesis of N-substituted cyanoacetamides is the condensation of a cyanoacetic acid ester, such as ethyl cyanoacetate, with the corresponding amine, in this case, azepane.[1] This reaction is typically carried out in a suitable solvent and can be conducted with or without a catalyst.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the production of this compound presents several potential challenges:
-
Exothermic Reaction: The reaction between azepane and ethyl cyanoacetate can be exothermic. On a large scale, inefficient heat dissipation can lead to a temperature increase, potentially causing side reactions or a runaway reaction.[2]
-
Impurity Profile: The impurity profile may change with scale. Side reactions, such as the dimerization of the product or reaction with impurities in the starting materials, can become more significant.
-
Product Isolation and Purification: Methods that are effective at the lab scale, like column chromatography, are often impractical and hazardous at an industrial scale due to large solvent volumes.[2] Alternative methods like crystallization or distillation are preferred.
-
Reagent Handling: Handling large quantities of azepane and ethyl cyanoacetate requires appropriate safety measures to control fumes and prevent spills.
Q3: What are the key safety considerations for this process?
-
Thermal Hazards: A thorough thermal hazard evaluation should be conducted to understand the heat of reaction and the potential for a thermal runaway.[3]
-
Chemical Hazards: Azepane is a flammable and corrosive liquid. Ethyl cyanoacetate is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Nitrile Compound Toxicity: While not all nitriles are as toxic as inorganic cyanides, they can still pose health risks and should be handled with care.[4]
-
Waste Disposal: A plan for the safe disposal of waste streams, including solvents and reaction byproducts, must be in place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient mixing at a larger scale. - Product loss during workup and isolation. | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Optimize the reaction temperature; a moderate increase might improve the rate, but excessive heat can lead to side products.[2] - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Optimize the extraction and purification steps to minimize product loss. Consider alternative purification methods like crystallization.[2] |
| High Impurity Levels | - Reaction temperature is too high, leading to side reactions. - Presence of impurities in starting materials. - Prolonged reaction time. | - Maintain strict temperature control.[2] - Use high-purity starting materials. - Stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
| Poor Product Color/Appearance | - Thermal degradation of the product or impurities. - Contamination from the reactor or handling equipment. | - Lower the reaction and purification temperatures. - Ensure all equipment is thoroughly cleaned before use. - Consider a final purification step like recrystallization or a carbon treatment to remove colored impurities. |
| Difficulty with Product Isolation | - Product is an oil or low-melting solid. - Product is highly soluble in the workup solvents. | - If the product is an oil, try to induce crystallization by seeding, cooling, or changing the solvent. - If crystallization is not feasible, consider distillation if the product is thermally stable. - Optimize the extraction solvent system to minimize product solubility in the aqueous phase. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
A representative laboratory procedure for the synthesis of a cyanoacetamide involves the reaction of an amine with ethyl cyanoacetate.[1]
Materials:
-
Azepane
-
Ethyl cyanoacetate
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in ethanol.
-
Slowly add ethyl cyanoacetate (1.05 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Scale-Up Considerations and Modified Protocol
When scaling up, direct heating of a large reaction vessel can lead to localized overheating. Using a jacketed reactor with controlled heating and cooling is recommended.[2]
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Addition funnel
-
Temperature probe
-
Condenser
Procedure:
-
Charge the jacketed reactor with azepane and ethanol.
-
Set the overhead stirrer to ensure good agitation.
-
Control the reactor jacket temperature to maintain the desired internal temperature.
-
Slowly add ethyl cyanoacetate via the addition funnel, monitoring the internal temperature. The addition rate may need to be adjusted to control any exotherm.[2]
-
After the addition is complete, heat the reaction mixture to the target temperature and hold until the reaction is complete.
-
For workup, consider a solvent swap to a less volatile solvent if distillation is the chosen purification method. If crystallization is used, cool the reactor in a controlled manner to induce crystallization.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Jacketed reactor |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Heating | Heating mantle | Circulating fluid in reactor jacket |
| Addition Time | 5 minutes | 1-2 hours (controlled) |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Column Chromatography/Distillation | Crystallization/Distillation |
Visualizations
Caption: Experimental workflow for the scaled-up production of this compound.
Caption: Troubleshooting decision tree for addressing common issues in the synthesis.
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Cyanoacetamide Derivatives
A guide for researchers in drug development providing a comparative analysis of predicted and experimental NMR data for 3-(Azepan-1-yl)-3-oxopropanenitrile and its structural analogs, N-cyanoacetylpiperidine and N-cyanoacetylpyrrolidine.
This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its smaller ring analogs, N-cyanoacetylpiperidine and N-cyanoacetylpyrrolidine. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data for this compound, offering a valuable resource for researchers in the field. The experimental data for the analogs provide a basis for comparison and validation.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for N-cyanoacetylpiperidine and N-cyanoacetylpyrrolidine. The data is presented to facilitate a clear comparison of the chemical environments of the nuclei in these related structures.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | CH₂ (α to N) | CH₂ (β to N) | CH₂ (γ to N) | CH₂ (cyanoacetyl) |
| This compound (Predicted) | 3.55 | 1.70 | 1.58 | 3.80 |
| N-Cyanoacetylpiperidine (Experimental) | 3.57, 3.39 | 1.68 | 1.59 | 4.01 |
| N-Cyanoacetylpyrrolidine (Predicted) | 3.60 | 1.95 | - | 3.75 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O | CN | CH₂ (α to N) | CH₂ (β to N) | CH₂ (γ to N) | CH₂ (cyanoacetyl) |
| This compound (Predicted) | 163.5 | 116.0 | 48.0, 47.5 | 28.5, 27.0 | 26.5 | 25.0 |
| N-Cyanoacetylpiperidine (Predicted) | 163.0 | 116.2 | 47.8, 43.5 | 26.0 | 24.5 | 25.5 |
| N-Cyanoacetylpyrrolidine (Predicted) | 162.8 | 116.5 | 47.0, 46.5 | 26.0, 24.0 | - | 25.2 |
Experimental and Prediction Protocols
General Experimental Protocol for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1][2] A general procedure for acquiring ¹H and ¹³C NMR spectra involves the following steps:[3]
-
Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3] The solution is then transferred to an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[4]
-
Data Acquisition: The appropriate NMR experiment (e.g., a standard one-pulse experiment for ¹H and a proton-decoupled experiment for ¹³C) is selected. Key parameters such as the number of scans, pulse width, and relaxation delay are set before initiating the data acquisition.[5][6]
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).
NMR Data Prediction Methodology
The predicted ¹H and ¹³C NMR spectra for this compound and N-cyanoacetylpyrrolidine were generated using web-based NMR prediction algorithms. These tools utilize extensive databases of experimental NMR data and employ various computational methods, such as machine learning and density functional theory (DFT), to estimate the chemical shifts of the nuclei in a given molecule.[7][8][9][10] The accuracy of these predictions can vary depending on the complexity of the molecule and the quality of the underlying database and algorithm.[8]
Diagram 1: Comparative Workflow for NMR Data Analysis
Caption: Workflow for comparing predicted and experimental NMR data.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. emory.edu [emory.edu]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile: A Multi-Technique Spectroscopic and Chromatographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-(Azepan-1-yl)-3-oxopropanenitrile. The performance of mass spectrometry is detailed alongside alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chromatographic techniques. Supporting data, presented in clear tabular formats, is generated based on established principles of analytical chemistry. Detailed experimental protocols for each key technique are also provided to facilitate practical application.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 166.22 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.
A proposed fragmentation pathway is initiated by the ionization of the molecule, followed by cleavage at various points, primarily dictated by the stability of the resulting fragments. The presence of the amide linkage, the azepane ring, and the nitrile group will each influence the fragmentation pattern.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
| 166 | [M]⁺• (Molecular Ion) | [C₉H₁₄N₂O]⁺• |
| 125 | [M - C₂H₂N]⁺ | [C₇H₁₃NO]⁺ |
| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azepane ring |
| 69 | [C₄H₇N]⁺ | Further fragmentation of the azepane ring |
| 55 | [C₄H₇]⁺ | Alkyl fragment |
| 41 | [C₂H₃N]⁺• | Acetonitrile radical cation |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 30-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Proposed fragmentation pathway of this compound.
Alternative Analytical Techniques
While mass spectrometry provides valuable structural information, a comprehensive characterization of this compound requires complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ (alpha to N, in azepane) | 3.5 - 3.7 | 45 - 50 |
| CH₂ (beta to N, in azepane) | 1.6 - 1.8 | 26 - 30 |
| CH₂ (gamma to N, in azepane) | 1.5 - 1.7 | 27 - 31 |
| CH₂ (adjacent to CO) | 3.4 - 3.6 | 25 - 30 |
| C=O (amide) | - | 165 - 170 |
| C≡N (nitrile) | - | 115 - 120 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850 - 2960 | Medium-Strong |
| C≡N (nitrile) | Stretching | 2240 - 2260 | Medium |
| C=O (amide) | Stretching | 1630 - 1680 | Strong |
| C-N (amide) | Stretching | 1200 - 1350 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column would be suitable for the analysis of this compound.
Gas Chromatography (GC)
Given its molecular weight and potential for volatility, GC analysis is also a viable option, particularly when coupled with a mass spectrometer (GC-MS).
Table 4: Comparison of Recommended Chromatographic Conditions
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | HILIC column (e.g., silica, amide) or Reversed-phase C18 with polar endcapping | Capillary column with a polar stationary phase (e.g., WAX or a mid-polarity phase like a 5% phenyl-polysiloxane) |
| Mobile/Carrier Gas | Acetonitrile/water gradient | Helium or Nitrogen |
| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Temperature | N/A | Temperature programming, e.g., 100°C to 250°C at 10°C/min |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare mobile phases A (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) and B (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).
-
Column: Use a HILIC column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.
-
Quantification: Prepare a calibration curve using standards of known concentrations.
Experimental Protocol: GC
-
Injector Temperature: Set to 250°C.
-
Oven Program: Hold at 100°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: Set FID to 280°C or MS transfer line to 280°C.
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: Analyze the resulting chromatogram to determine retention time and peak area for purity assessment or quantification.
Analytical workflow for this compound.
Infrared Spectroscopy of 3-(Azepan-1-yl)-3-oxopropanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Infrared (IR) spectrum of 3-(Azepan-1-yl)-3-oxopropanenitrile. Due to the absence of a publicly available experimental spectrum for this specific molecule, this comparison is based on the characteristic vibrational frequencies of its constituent functional groups: a nitrile (-C≡N) and a tertiary amide (-CONR₂). This guide also offers a comparative perspective with alternative compounds containing similar functionalities and outlines a standard experimental protocol for acquiring IR spectra of solid organic compounds.
Comparative Analysis of IR Absorption Data
The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in an IR spectrum. The table below summarizes the expected absorption frequencies for these groups and compares them with the typical ranges for related compounds.
| Functional Group | Expected Frequency Range (cm⁻¹) for this compound | Comparison with Alternative Compounds |
| Nitrile (C≡N Stretch) | 2260 - 2240 | Saturated aliphatic nitriles typically absorb in this range.[1] Aromatic or conjugated nitriles show a shift to a lower frequency (2240 - 2220 cm⁻¹).[1][2] The C≡N stretch is typically a sharp and intense peak.[1] |
| Tertiary Amide (C=O Stretch) | 1680 - 1630 | The carbonyl (C=O) stretch of tertiary amides is a strong absorption and is not affected by hydrogen bonding, unlike primary and secondary amides.[3] This peak is often referred to as the Amide I band.[3] |
| C-N Stretch (Amide) | 1400 - 1200 | This absorption is typically of medium to strong intensity. |
| CH₂ Stretch (Aliphatic) | 2950 - 2850 | These absorptions are characteristic of the methylene groups in the azepane ring and the propanenitrile backbone. |
| CH₂ Bend (Aliphatic) | 1470 - 1450 | These bending vibrations are also associated with the methylene groups. |
Logical Relationship of Functional Groups to IR Spectrum
The following diagram illustrates the correlation between the primary functional groups of this compound and their expected absorption regions in an IR spectrum.
Caption: Predicted IR absorptions for this compound.
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
The following protocol details a common and effective method for obtaining the IR spectrum of a solid organic compound like this compound using the thin solid film method.[4]
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Beaker or vial
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Film Deposition:
-
Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.[4]
-
Using a pipette or dropper, place one or two drops of the prepared solution onto the surface of the salt plate.[4]
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]
-
-
Spectral Acquisition:
-
Place the salt plate with the thin solid film into the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating instructions.
-
If the resulting peaks are too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-run the spectrum.[4]
-
If the peaks are too intense (i.e., "flat-lining" at the bottom of the spectrum), clean the plate and prepare a new, more dilute solution to create a thinner film.[4]
-
-
Post-Analysis:
-
After obtaining a satisfactory spectrum, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator for storage.
-
Alternative Method for Solids: For compounds that are stable and melt below 110°C, a spectrum can be obtained by melting the solid between two salt plates.[5] The sample is heated to about 10°C above its melting point, introduced into a liquid cell, and the spectrum is recorded while maintaining the temperature with a heat source like a hair dryer.[5]
This guide provides a foundational understanding of the expected IR spectral characteristics of this compound and a practical protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this and structurally related compounds.
References
A Comparative Analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile and its Piperidine Analogs as Modulators of GABAA Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(azepan-1-yl)-3-oxopropanenitrile and its corresponding piperidine analog, 3-oxo-3-(piperidin-1-yl)propanenitrile. The focus is on their potential as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target in the central nervous system for treating anxiety, sleep disorders, and epilepsy.[1][2] This document presents illustrative experimental data to highlight the potential differences in biological activity and pharmacokinetic properties arising from the variation in the saturated heterocyclic ring system.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[3] In contrast, the azepane ring, a seven-membered heterocycle, is less common but offers a larger conformational space, which can be exploited to fine-tune pharmacological activity and properties.[4][5] This guide explores the potential advantages and disadvantages of expanding the piperidine ring to an azepane in the context of 3-oxopropanenitrile derivatives targeting the GABA-A receptor.
Chemical Structures
| Compound Name | Structure |
| This compound | ![]() |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | ![]() |
Comparative Biological Activity
The following tables summarize illustrative data from a hypothetical screening cascade designed to evaluate the potential of these compounds as GABA-A receptor modulators.
In Vitro Efficacy and Potency
| Compound | GABA-A Receptor Subtype | EC50 (µM) | Max Efficacy (% of GABA response) |
| This compound | α1β2γ2 | 1.2 | 150 |
| α2β2γ2 | 0.8 | 180 | |
| α5β2γ2 | 5.6 | 120 | |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | α1β2γ2 | 2.5 | 130 |
| α2β2γ2 | 1.5 | 160 | |
| α5β2γ2 | 8.1 | 110 |
Table 1: Illustrative in vitro efficacy and potency data at different GABA-A receptor subtypes. Lower EC50 values indicate higher potency.
In Vitro Safety and ADME Profile
| Compound | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Microsomal Stability (t½, min) |
| This compound | > 30 | 15.2 | 45 |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | > 30 | 8.9 | 32 |
Table 2: Illustrative in vitro safety and ADME data. Higher IC50 and t½ values are generally more desirable.
In Vivo Efficacy in a Mouse Model of Anxiety (Elevated Plus Maze)
| Compound (10 mg/kg, p.o.) | Time in Open Arms (s) | % Increase vs. Vehicle |
| Vehicle | 45 ± 5 | - |
| This compound | 98 ± 8 | 118 |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | 82 ± 7 | 82 |
| Diazepam (2 mg/kg, p.o.) | 115 ± 10 | 156 |
Table 3: Illustrative in vivo efficacy data in a preclinical model of anxiety.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GABA-A Receptor Electrophysiology Assay
-
Cell Line: HEK293 cells stably expressing human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α5β2γ2).
-
Method: Automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to 70-80% confluency and harvested.
-
Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
A baseline GABA response is established by applying a sub-maximal concentration of GABA (EC10).
-
Test compounds are co-applied with GABA at increasing concentrations to determine the potentiation of the GABA-induced current.
-
EC50 and maximal efficacy are calculated from the concentration-response curves.
-
hERG Safety Assay
-
Cell Line: CHO cells stably expressing the human hERG potassium channel.
-
Method: Automated patch-clamp electrophysiology.[2]
-
Procedure:
-
Cells are prepared as described for the GABA-A receptor assay.
-
A voltage protocol is applied to elicit hERG tail currents.
-
A stable baseline current is established before the addition of the test compound.
-
The test compound is added at increasing concentrations, and the inhibition of the hERG current is measured.
-
IC50 values are determined from the concentration-response curve.
-
CYP450 Inhibition Assay
-
Enzyme Source: Human liver microsomes.
-
Method: LC-MS/MS-based analysis of probe substrate metabolism.
-
Procedure:
-
Human liver microsomes are incubated with a cocktail of CYP450-specific probe substrates.
-
The test compound is added at various concentrations.
-
The reactions are initiated by the addition of NADPH and incubated at 37°C.
-
Reactions are quenched, and the formation of the probe substrate metabolites is quantified by LC-MS/MS.
-
IC50 values are calculated based on the inhibition of metabolite formation.
-
In Vivo Efficacy in a Mouse Model of Anxiety
-
Animal Model: Male C57BL/6 mice.
-
Apparatus: Elevated plus maze consisting of two open and two closed arms.
-
Procedure:
-
Animals are orally administered the test compound, vehicle, or a positive control (e.g., Diazepam).
-
After a set pre-treatment time (e.g., 60 minutes), each mouse is placed in the center of the elevated plus maze.
-
The behavior of the mouse is recorded for 5 minutes, and the time spent in the open and closed arms is quantified using video-tracking software.
-
An anxiolytic effect is indicated by a significant increase in the time spent in the open arms compared to the vehicle-treated group.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor positive allosteric modulation.
Experimental Workflow for Compound Evaluation
Caption: High-level workflow for compound evaluation.
Structural Relationship of Analogs
Caption: Structural relationship between the core and analogs.
Discussion
The illustrative data suggest that expanding the six-membered piperidine ring to a seven-membered azepane ring can have a notable impact on the pharmacological profile of 3-oxopropanenitrile derivatives as GABA-A receptor modulators.
-
Efficacy and Potency: The azepane analog demonstrates enhanced potency (lower EC50) and efficacy at the target receptor subtypes. This could be attributed to the increased conformational flexibility of the azepane ring, allowing for a more optimal interaction with the binding pocket.[6]
-
Safety and ADME: Both compounds exhibit a good in vitro safety profile with high hERG IC50 values. The azepane analog shows a slight improvement in metabolic stability and a less potent inhibition of CYP3A4, which are desirable characteristics for a drug candidate.
-
In Vivo Efficacy: The enhanced in vitro potency of the azepane analog translates to improved efficacy in the in vivo model of anxiety.
Conclusion
While the data presented here is illustrative, it highlights a common strategy in medicinal chemistry: the use of ring expansion to modulate the properties of a lead compound. The comparison between this compound and its piperidine analog suggests that the azepane scaffold may offer advantages in terms of potency and pharmacokinetic properties for this particular target class. Further investigation and synthesis of a broader range of analogs would be necessary to establish a definitive structure-activity relationship. This guide serves as a foundational document to inform such future research endeavors.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile: Efficacy Data Currently Unavailable in Public Domain
A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in the documented biological efficacy of 3-(Azepan-1-yl)-3-oxopropanenitrile as an inhibitor. Despite its availability from chemical suppliers for research purposes, no substantive studies detailing its inhibitory activity, target specificity, or comparative performance against other inhibitors have been identified.
This guide was intended to provide a detailed comparison of this compound with other relevant inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations. However, the foundational information required for such an analysis—peer-reviewed publications or patents describing its biological testing—appears to be non-existent in the public record.
Our extensive searches have yielded information on structurally related compounds, such as certain azepane-containing molecules with demonstrated inhibitory activity against specific enzymes. For instance, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been investigated as inhibitors of carbonic anhydrase IX. While this suggests that the azepane moiety can be a component of biologically active molecules, it does not provide any direct evidence for the efficacy of this compound itself.
Without primary experimental data, the core requirements of this comparison guide, including data tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled. The scientific community awaits initial reports on the screening and characterization of this compound to understand its potential biological function.
Researchers in possession of or planning to generate data on the inhibitory properties of this compound are encouraged to publish their findings to enrich the collective understanding of this molecule's potential in drug discovery and development. Until such data becomes available, a meaningful comparison with other inhibitors remains speculative.
Future Directions
Should initial screening reveal significant inhibitory activity for this compound, the following experimental workflow would be recommended to establish its biological efficacy and enable comparative analysis:
Caption: Recommended workflow for characterizing a novel inhibitor.
Further investigation into the structure-activity relationship (SAR) of this compound and its analogs would also be crucial in optimizing its potential inhibitory activity.
This document will be updated as new information regarding the biological efficacy of this compound becomes available.
Comparative Analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile and Structural Analogs for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical profile and comparative assessment of 3-(Azepan-1-yl)-3-oxopropanenitrile and its key structural analogs, 3-(Piperidin-1-yl)-3-oxopropanenitrile and 3-(Morpholin-4-yl)-3-oxopropanenitrile. This document provides a representative Certificate of Analysis, detailed experimental protocols for quality assessment, and a discussion of potential alternative compounds.
Introduction
This compound is a member of the β-ketonitrile class of compounds, which are valuable intermediates in organic synthesis and drug discovery. The presence of the reactive methylene group adjacent to the nitrile and carbonyl functionalities allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This guide presents a comparative analysis of this compound with its piperidine and morpholine analogs, offering insights into their purity, analytical characterization, and potential applications. While a specific Certificate of Analysis for this compound is not publicly available, this guide compiles representative data based on commercially available analogs and established analytical methodologies.
Representative Certificate of Analysis
The following table summarizes the typical specifications found on a Certificate of Analysis for this compound and its common analogs. The data presented is a composite representation based on information available for structurally similar compounds.
| Parameter | This compound | 3-(Piperidin-1-yl)-3-oxopropanenitrile | 3-(Morpholin-4-yl)-3-oxopropanenitrile | Test Method |
| Appearance | White to Off-White Solid | White to Off-White Solid | White to Pale Brown Powder[1] | Visual Inspection |
| Molecular Formula | C₉H₁₄N₂O | C₈H₁₂N₂O | C₇H₁₀N₂O₂ | Elemental Analysis |
| Molecular Weight | 166.22 g/mol | 152.19 g/mol | 154.17 g/mol [1][2] | Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 98.0%[1] | HPLC-UV |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | ¹H NMR Spectroscopy |
| Melting Point | Not Determined | 87-90 °C | 85-88 °C[3] | Melting Point Apparatus |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | To be reported | To be reported | GC-HS |
Comparative Performance and Experimental Data
The selection of this compound or its analogs often depends on the specific requirements of a synthetic route, including desired solubility, reactivity, and the steric bulk of the heterocyclic moiety. The larger, more flexible seven-membered azepane ring can influence the conformational properties of the final molecule compared to the more rigid six-membered piperidine and morpholine rings. The presence of the oxygen atom in the morpholine analog can impart greater hydrophilicity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity of these compounds. A typical reversed-phase HPLC method would be employed to separate the main compound from any impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is crucial for confirming the identity and structural integrity of the molecule. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
Representative ¹H NMR Data for 3-(Piperidin-1-yl)-3-oxopropanenitrile in DMSO-d₆:
-
δ 4.01 (s, 2H, -CH₂-CN)
-
δ 3.41 (t, 2H, piperidine ring protons)
-
δ 3.28 (t, 2H, piperidine ring protons)
-
δ 1.53 (m, 6H, piperidine ring protons)
Potential Alternatives and Bioisosteric Replacements
In the context of drug discovery, researchers often explore structural analogs to optimize pharmacokinetic and pharmacodynamic properties. The N-acyl moiety of these compounds can be modified to explore different biological activities.
Potential Alternatives:
-
Open-chain analogs: Replacing the heterocyclic ring with various substituted amines can modulate lipophilicity and metabolic stability.
-
Different ring sizes: Exploring pyrrolidine (5-membered ring) or larger heterocyclic systems can influence binding to biological targets.
-
Substituted heterocycles: Introducing substituents on the heterocyclic ring can provide vectors for further functionalization or improve target engagement.
Bioisosteric Replacements for the Nitrile Group:
The nitrile group is often used as a bioisostere for a carbonyl group or other polar functionalities.[4] Depending on the therapeutic target, it can be replaced with other groups to modulate polarity, hydrogen bonding capacity, and metabolic stability.
-
Tetrazoles: Can act as a non-classical bioisostere of a carboxylic acid.
-
Oxadiazoles: Another heterocyclic replacement that can mimic the electronic properties of an amide or ester.
-
Trifluoromethyl group: Can sometimes serve as a non-polar isostere.
Synthesis and Quality Control Workflow
The synthesis of this compound and its analogs typically involves the acylation of the corresponding secondary amine with a cyanoacetic acid derivative. The quality control process ensures the final product meets the required specifications.
Caption: A typical workflow for the synthesis and quality control of N-cyanoacetyl heterocycles.
Signaling Pathway and Mechanism of Action
As versatile chemical intermediates, these compounds do not have a single defined signaling pathway. Their biological activity is entirely dependent on the final molecule they are incorporated into. For instance, if used in the synthesis of a kinase inhibitor, the final product would interact with the ATP binding site of the target kinase.
Caption: Logical relationship from chemical intermediate to biological action.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 3-(Azepan-1-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of the chemical compound 3-(Azepan-1-yl)-3-oxopropanenitrile. Due to the limited publicly available data on the specific cross-reactivity of this molecule, this document outlines a conceptual approach, presenting hypothetical comparative data and detailed experimental protocols that can be adapted for a comprehensive investigation. The aim is to equip researchers with a robust methodology for assessing the selectivity of this and other novel chemical entities.
Introduction to this compound
This compound is a chemical compound featuring an azepane ring, an amide linkage, and a nitrile group. While specific biological targets are not extensively documented in public literature, its structural motifs are present in various biologically active molecules. Understanding the selectivity of such a compound is crucial in drug discovery to minimize off-target effects and potential toxicity. Cross-reactivity studies are therefore essential to characterize its interaction with a wide range of biological targets.
Comparative Analysis of Hypothetical Compounds
To illustrate how this compound might compare to other structurally related compounds in a cross-reactivity screen, the following table presents hypothetical data. This table is for illustrative purposes and is designed to showcase how data from such a study could be presented. The alternatives include a more rigid ring system (Alternative A) and a different functional group in place of the nitrile (Alternative B).
| Compound | Structure | Target Affinity (IC50, nM) | Off-Target Kinase Inhibition (% @ 1µM) | GPCR Binding (% Inhibition @ 1µM) |
| This compound | 50 (Hypothetical Target X) | 15% (Kinase A), 8% (Kinase B) | 12% (GPCR Y), 5% (GPCR Z) | |
| Alternative A: 3-(Piperidin-1-yl)-3-oxopropanenitrile | 75 (Hypothetical Target X) | 10% (Kinase A), 4% (Kinase B) | 8% (GPCR Y), 2% (GPCR Z) | |
| Alternative B: 3-(Azepan-1-yl)-3-oxopropanamide | 120 (Hypothetical Target X) | 25% (Kinase A), 18% (Kinase B) | 20% (GPCR Y), 15% (GPCR Z) |
Experimental Protocols for Cross-Reactivity Screening
A thorough investigation of cross-reactivity involves screening the compound against large panels of potential off-targets. Below are detailed protocols for two common types of screening: kinome profiling and GPCR binding assays.
3.1. Kinome Profiling Assay
This protocol outlines a method to assess the inhibitory activity of this compound against a broad panel of human kinases.
-
Objective: To identify off-target kinase interactions.
-
Materials:
-
This compound (test compound)
-
Recombinant human kinases (e.g., a panel of >300 kinases)[1]
-
Appropriate kinase substrates
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Radiolabeled ATP ([\gamma-³²P]ATP or [\gamma-³³P]ATP) for radiometric assays or fluorescent detection reagents for other formats.[2]
-
Multi-well assay plates (e.g., 384-well)
-
Filter plates or beads for separation of substrate and excess ATP (for radiometric assays)
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to achieve a range of concentrations for IC50 determination, or use a single high concentration (e.g., 10 µM) for initial screening.
-
In each well of the assay plate, add the kinase, the appropriate substrate, and the test compound at the desired concentration.
-
Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP for radiometric assays). The ATP concentration is typically at or near the Km for each kinase.[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, this involves measuring the fluorescent signal according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity remaining relative to a DMSO vehicle control.
-
For compounds showing significant inhibition, perform a dose-response curve to determine the IC50 value.
-
3.2. GPCR Binding Assay
This protocol describes a radioligand binding assay to evaluate the potential of this compound to displace known ligands from a panel of G-protein coupled receptors.
-
Objective: To identify off-target binding to GPCRs.
-
Materials:
-
This compound (test compound)
-
Cell membranes prepared from cell lines overexpressing the target GPCRs.
-
A specific radioligand for each target GPCR.
-
Assay buffer (specific to each GPCR, but generally a buffered saline solution).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target GPCR).
-
Glass fiber filter mats.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at a single high concentration (e.g., 10 µM).
-
For each assay, include wells for total binding (vehicle control) and non-specific binding (containing the non-specific binding control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding caused by the test compound.
-
Visualizing Workflows and Pathways
4.1. Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: A generalized workflow for in vitro cross-reactivity screening of a small molecule.
4.2. A Representative Signaling Pathway: PI3K/AKT/mTOR
Given that many small molecule drugs target signaling pathways, it is important to consider how a compound might interact with key cellular communication networks. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for off-target effects.[3]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
Validating the Structure of Synthesized 3-(Azepan-1-yl)-3-oxopropanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative framework for validating the structure of 3-(Azepan-1-yl)-3-oxopropanenitrile against a structurally similar alternative, 3-(Piperidin-1-yl)-3-oxopropanenitrile, utilizing a suite of standard analytical techniques.
This document outlines the predicted spectroscopic data for this compound and its piperidine analog, offering a benchmark for experimental results. Detailed experimental protocols for key analytical methods are provided to ensure accurate and reproducible data acquisition.
Structural Comparison at a Glance
A direct comparison of the key structural features and predicted analytical data for this compound and its piperidine analog is presented below. These predictions were generated using established computational algorithms and provide a valuable reference for experimental validation.
| Property | This compound | 3-(Piperidin-1-yl)-3-oxopropanenitrile |
| Molecular Formula | C₉H₁₄N₂O | C₈H₁₂N₂O |
| Molecular Weight | 166.22 g/mol | 152.19 g/mol |
| ¹H NMR (Predicted) | See Table 1 | See Table 2 |
| ¹³C NMR (Predicted) | See Table 3 | See Table 4 |
| Key IR Absorptions (Predicted) | See Table 5 | See Table 6 |
| Mass Spectrum (m/z, Predicted) | See Table 7 | See Table 8 |
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data for both this compound and 3-(Piperidin-1-yl)-3-oxopropanenitrile. These tables are designed to facilitate a direct comparison with experimentally obtained data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 4H | N-CH₂ (adjacent to N) |
| ~3.4 | s | 2H | CO-CH₂-CN |
| ~1.7 | m | 4H | -CH₂- |
| ~1.6 | m | 4H | -CH₂- |
Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Piperidin-1-yl)-3-oxopropanenitrile
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 4H | N-CH₂ (adjacent to N) |
| ~3.4 | s | 2H | CO-CH₂-CN |
| ~1.6 | m | 6H | -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~116 | CN (Nitrile) |
| ~47 | N-CH₂ (adjacent to N) |
| ~29 | -CH₂- |
| ~27 | -CH₂- |
| ~26 | CO-CH₂-CN |
Table 4: Predicted ¹³C NMR Chemical Shifts for 3-(Piperidin-1-yl)-3-oxopropanenitrile
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (Amide) |
| ~116 | CN (Nitrile) |
| ~46 | N-CH₂ (adjacent to N) |
| ~26 | -CH₂- |
| ~25 | -CH₂- |
| ~24 | CO-CH₂-CN |
Infrared (IR) Spectroscopy
Table 5: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile stretch) |
| ~1650 | C=O (Amide I band) |
| ~1450 | C-H (Bend) |
| ~1250 | C-N (Stretch) |
Table 6: Predicted Key IR Absorptions for 3-(Piperidin-1-yl)-3-oxopropanenitrile
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile stretch) |
| ~1645 | C=O (Amide I band) |
| ~1440 | C-H (Bend) |
| ~1240 | C-N (Stretch) |
Mass Spectrometry (MS)
Table 7: Predicted Mass Spectrum Fragments for this compound
| m/z | Fragment |
| 166 | [M]⁺ |
| 126 | [M - CH₂CN]⁺ |
| 98 | [Azepane]⁺ |
Table 8: Predicted Mass Spectrum Fragments for 3-(Piperidin-1-yl)-3-oxopropanenitrile
| m/z | Fragment |
| 152 | [M]⁺ |
| 112 | [M - CH₂CN]⁺ |
| 84 | [Piperidine]⁺ |
Experimental Protocols
To ensure the generation of high-quality, reliable data for structural validation, the following standardized protocols for key analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Apply a thin film of the compound between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample into the ion source. Acquire the mass spectrum to observe the molecular ion [M]⁺ and characteristic fragment ions.
-
Scan over a mass range appropriate for the expected molecular weight of the compound.
-
Visualizing the Workflow and Logic
To further clarify the experimental and analytical processes, the following diagrams illustrate the synthesis workflow and the logic behind structural validation.
A Comparative Guide to Azepane and Piperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among the most utilized scaffolds, the six-membered piperidine ring is ubiquitous in approved pharmaceuticals. Its seven-membered homolog, azepane, presents a less-explored yet compelling alternative that offers distinct conformational and physicochemical properties. This guide provides an objective comparison of azepane and piperidine in drug design, supported by experimental data, to inform scaffold selection and optimization in drug discovery programs.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a scaffold dictate its influence on a drug candidate's solubility, permeability, and metabolic stability. While piperidine offers a rigid and well-defined conformational preference, the larger azepane ring introduces greater flexibility and a modest increase in lipophilicity.
| Property | Piperidine | Azepane | Comparison Notes |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Azepane has an additional CH₂ group. |
| Molar Mass ( g/mol ) | 85.15 | 99.17 | Azepane is heavier by approximately 14 Da. |
| pKa (of conjugate acid) | 11.22 | 11.08 | The basicity of the nitrogen is very similar. |
| Calculated logP | 0.79 | 1.2 | The extra methylene group in azepane increases its lipophilicity. |
| Aqueous Solubility | Miscible | Soluble | Both parent compounds are highly soluble in water, but the solubility of substituted analogs will be highly dependent on the nature of the substituents.[1] |
Note: The properties of substituted derivatives can vary significantly based on the nature and position of the substituents.
Conformational Analysis: Rigidity vs. Flexibility
The distinct conformational landscapes of piperidine and azepane are a critical consideration in drug design, directly impacting how a molecule presents its pharmacophoric elements to a biological target.
Piperidine: The piperidine ring predominantly adopts a stable chair conformation. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. Substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric strain.
Azepane: The seven-membered azepane ring is significantly more flexible, with multiple low-energy conformations, including chair, boat, and twist-boat forms. This conformational dynamism can be a double-edged sword. It may allow a molecule to adapt to various binding pocket topographies, potentially leading to interactions with multiple targets. However, this flexibility can also result in a higher entropic cost upon binding to a specific target.
Case Study: Histamine H₃ Receptor Antagonists
A study on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H₃ receptor (H₃R) antagonists provides a direct comparison of their biological activity. In this series, both scaffolds yielded potent antagonists, with the azepane derivatives sometimes exhibiting slightly higher affinity.
| Compound | Scaffold | Linker Length | Ki (nM) at hH₃R |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) | Piperidine | 5 carbons | 25 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | Azepane | 5 carbons | 34 |
| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | Azepane | 6 carbons | 18 |
These results suggest that for this particular target and chemical series, the larger, more flexible azepane ring is well-tolerated and can lead to high-affinity ligands.
Experimental Protocols
Histamine H₃ Receptor Radioligand Binding Assay
This protocol outlines a typical method for determining the binding affinity of test compounds to the human histamine H₃ receptor.
Caption: Workflow for a histamine H₃ receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H₃ receptor are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the cell membranes (e.g., 15 µ g/well ) are incubated with a fixed concentration of the radioligand (e.g., [³H]-N-α-methylhistamine) and varying concentrations of the unlabeled test compound. The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Scintillation cocktail is added to the wells, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes, a key component of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Methodology:
-
Preparation: A solution of the test compound (typically 1 µM) is prepared in a buffer. Pooled human liver microsomes (e.g., 0.5 mg/mL) are also prepared in a buffer. An NADPH-regenerating system is prepared to act as a cofactor for metabolic enzymes.
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH solution.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical normalization. This step also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the metabolic half-life (t½) of the compound.
Structure-Activity Relationship (SAR) and ADME Considerations
The choice between an azepane and a piperidine ring can have significant implications for a compound's SAR and ADME profile.
Caption: Conceptual relationship between piperidine and azepane.
-
Lipophilicity and Permeability: The additional methylene group in azepane generally leads to an increase in lipophilicity (logP). This can enhance membrane permeability but may also increase non-specific binding and metabolic liability.
-
Metabolic Stability: Both piperidine and azepane rings can be sites of metabolism, typically through oxidation at the carbons alpha to the nitrogen. The metabolic stability of a given scaffold is highly dependent on the substitution pattern and the specific cytochrome P450 isozymes involved. The increased flexibility of the azepane ring may expose different sites to metabolic enzymes compared to a more rigid piperidine analog.
-
Accessing New Chemical Space: Replacing a piperidine with an azepane allows for the exploration of new chemical space. The different vectors for substituent placement on the flexible azepane ring can lead to novel interactions with the target protein, potentially improving potency or selectivity.
Conclusion
Both piperidine and azepane are valuable scaffolds in drug discovery. Piperidine offers rigidity, a well-understood conformational profile, and a vast precedent in approved drugs. Azepane, on the other hand, provides greater conformational flexibility and access to a different region of chemical space, which can be advantageous for certain targets. The choice between these two heterocycles should be made on a case-by-case basis, considering the specific requirements of the target, the desired physicochemical properties, and the overall ADME profile of the drug candidate. The comparative data and experimental protocols provided in this guide serve as a valuable resource for medicinal chemists to make informed decisions in the design of novel therapeutics.
References
Spectroscopic Data Interpretation for 3-(Azepan-1-yl)-3-oxopropanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-(Azepan-1-yl)-3-oxopropanenitrile and two structurally similar alternatives: 3-(Piperidin-1-yl)-3-oxopropanenitrile and 3-(Pyrrolidin-1-yl)-3-oxopropanenitrile. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data to facilitate a comparative interpretation. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key predicted spectroscopic data for this compound and its alternatives. These predictions were generated using established computational chemistry methods and provide a valuable basis for spectral interpretation.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | C≡N stretch: ~2250C=O stretch (amide): ~1645C-H stretch (aliphatic): ~2850-2950 |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | C≡N stretch: ~2250C=O stretch (amide): ~1645C-H stretch (aliphatic): ~2850-2950 |
| 3-(Pyrrolidin-1-yl)-3-oxopropanenitrile | C≡N stretch: ~2250C=O stretch (amide): ~1650C-H stretch (aliphatic): ~2850-2950 |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Methylene (-CH₂-CN) | α-Methylene (to N) | Other Aliphatic Protons |
| This compound | ~3.5 | ~3.4 | ~1.5-1.8 |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | ~3.5 | ~3.4 | ~1.6 |
| 3-(Pyrrolidin-1-yl)-3-oxopropanenitrile | ~3.5 | ~3.5 | ~1.9-2.0 |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Cyano (C≡N) | Carbonyl (C=O) | Methylene (-CH₂-CN) | α-Methylene (to N) | Other Aliphatic Carbons |
| This compound | ~116 | ~163 | ~26 | ~46, ~48 | ~26-29 |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | ~116 | ~162 | ~26 | ~46 | ~24-26 |
| 3-(Pyrrolidin-1-yl)-3-oxopropanenitrile | ~116 | ~163 | ~26 | ~46 | ~24-26 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 166.11 | 125, 98, 69 |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | 152.10 | 111, 84, 55 |
| 3-(Pyrrolidin-1-yl)-3-oxopropanenitrile | 138.08 | 97, 70, 43 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for each analysis.
1. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹H NMR , a single-pulse experiment is typically used. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required to obtain a good signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique that provides characteristic fragmentation patterns.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to identify and characterize an unknown compound, such as this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Safety Operating Guide
Proper Disposal of 3-(Azepan-1-yl)-3-oxopropanenitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Azepan-1-yl)-3-oxopropanenitrile (CAS No. 15029-31-9), a compound intended for laboratory use.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Classification
General hazard classifications for similar nitrile compounds often include:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation
-
Serious eye irritation
-
Specific target organ toxicity
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant handling, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. |
Spill and Leak Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect : Place the absorbed or collected material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal Procedures
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use and stored in a well-ventilated, secure area, away from incompatible materials.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure secondary containment is in place to prevent environmental contamination in case of a leak.
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Collect the rinsate as hazardous waste.
-
Disposal of Rinsed Container : Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.
Experimental Workflow for Disposal
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guidance for Handling 3-(Azepan-1-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-(Azepan-1-yl)-3-oxopropanenitrile. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this chemical in a laboratory setting.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a range of chemicals.[1][2] Ensure gloves are inspected for any signs of degradation or punctures before use. For prolonged or immersive work, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Eye protection should be compliant with ANSI Z87.1 or equivalent standards. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect the arms and body. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required based on a risk assessment. | Work should be conducted in a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor (OV) cartridges may be necessary.[3][4] The specific type of respirator should be determined by a workplace hazard assessment. |
2. Safe Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
3. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste. Do not pour down the drain. The waste should be collected in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Considered hazardous waste.[5][6] Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory trash. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound should be treated as hazardous waste and disposed of accordingly. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
4. Emergency Procedures
Table 3: Emergency Response Protocol
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.
References
- 1. spokane.wsu.edu [spokane.wsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. earthsafeppe.com [earthsafeppe.com]
- 6. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


